2,4,6-Trifluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJIEPBITZLHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334753 | |
| Record name | 2,4,6-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58551-83-0 | |
| Record name | 2,4,6-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trifluorobenzaldehyde (TFBA), a key fluorinated building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides insights into its synthesis and purification, outlines methods for its analytical characterization, and explores its applications in drug discovery and development.
Introduction
This compound, with the CAS number 58551-83-0 , is an aromatic aldehyde distinguished by the presence of three fluorine atoms on the benzene (B151609) ring.[1][2][3][4] The unique electronic properties conferred by these fluorine substituents make TFBA a valuable intermediate in the synthesis of complex organic molecules. The strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated intermediates like TFBA are of high interest to medicinal chemists.[2][5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 58551-83-0 | [1][2][3][4] |
| Molecular Formula | C₇H₃F₃O | [1][6] |
| Molecular Weight | 160.09 g/mol | [1][6] |
| Appearance | White to slightly grey/orange/green powder or crystals | [1][2][7] |
| Melting Point | 60-69 °C | [1][2][4] |
| Boiling Point | 164.6 - 165 °C at 760 mmHg | [1][2][4] |
| Density | 1.407 g/cm³ | [1][2][4] |
| Solubility | Soluble in methanol. | [1] |
| Flash Point | 46.6 °C | [2][4] |
| Sensitivity | Air sensitive | [1] |
Synthesis and Purification
Synthesis
A common synthetic route to this compound involves the formylation of 1,3,5-trifluorobenzene. One described method utilizes a lithiation reaction followed by quenching with a formylating agent.[1]
Reaction Scheme:
Caption: Synthesis of this compound from 1,3,5-Trifluorobenzene.
Experimental Protocol (Illustrative):
-
Preparation of Lithium Diisopropylamide (LDA) solution: Prepare a solution of LDA in tetrahydrofuran (B95107) (THF).
-
Lithiation: In a reaction vessel under a nitrogen atmosphere, cool a solution of 1,3,5-Trifluorobenzene in THF to between -85 and -80 °C. To this, slowly add the prepared LDA solution dropwise. Maintain the temperature and stir the reaction mixture for 3 to 5 hours.[1]
-
Formylation: Add dimethylformamide (DMF) dropwise to the reaction mixture while maintaining a temperature of -80 to -75 °C. After the addition is complete, allow the mixture to warm to between -5 and 0 °C and stir for 50 to 70 minutes.[1]
-
Work-up: Quench the reaction by the sequential addition of glacial acetic acid, water, and dilute hydrochloric acid, adjusting the pH to 1-2. Stir for 10-20 minutes to obtain the crude product.[1]
-
Post-treatment: The crude product is then subjected to further purification to isolate the target compound, this compound.[1]
Other formylation methods for aromatic compounds that could potentially be adapted include the Gattermann-Koch reaction (using carbon monoxide and HCl with a Lewis acid catalyst) or the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride).[3][8][9][10][11][12][13][14][15][16]
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Common techniques for purifying solid organic compounds include recrystallization and column chromatography.
Recrystallization Protocol (General):
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, hexanes/acetone, and hexanes/ethyl acetate (B1210297) mixtures.[17][18] The ideal solvent will dissolve the desired compound when hot but allow it to crystallize upon cooling, while impurities remain in solution or are insoluble in the hot solvent.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[10][18]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound is expected to show a signal for the aldehydic proton and signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the fluorine atoms.
Experimental Protocol (General):
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.
-
C-H stretch (aldehyde): A characteristic absorption band around 2850-2750 cm⁻¹.
-
C-F stretch: Strong absorption bands in the region of 1350-1100 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol (General):
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum should be collected first and subtracted from the sample spectrum.[5][20][21][22]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique used to separate and identify the components of a mixture and to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the components.
-
MS Detection: The separated components are then introduced into a mass spectrometer to obtain the mass spectrum. The molecular ion peak and fragmentation pattern can be used to confirm the structure of this compound.[23][24][25][26]
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][4] The trifluorinated phenyl moiety is a key pharmacophore in several classes of therapeutic agents.
While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented in readily available literature, its utility can be inferred from the importance of the 2,4,6-trifluorobenzyl group in various bioactive compounds. For instance, the related compound, 2,4,6-trifluorobenzylamine, is a known intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]
The general synthetic utility of this compound in medicinal chemistry involves its conversion into other key functional groups or its use in condensation reactions to build more complex molecular scaffolds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. This compound CAS 58551-83-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 58551-83-0 | TCI AMERICA [tcichemicals.com]
- 8. quora.com [quora.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. youtube.com [youtube.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. mt.com [mt.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. benchchem.com [benchchem.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. mt.com [mt.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
physical and chemical properties of 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4,6-Trifluorobenzaldehyde. It includes detailed experimental protocols for its synthesis and characterization, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.
Core Properties of this compound
This compound is a trifluorinated aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The presence of three fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an attractive building block in medicinal chemistry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| Molecular Formula | C₇H₃F₃O | [][3] |
| Molecular Weight | 160.09 g/mol | [][3] |
| Appearance | White to off-white crystalline powder or flakes | [1][] |
| Melting Point | 62-66 °C | [] |
| Boiling Point | 164.6 ± 35.0 °C at 760 mmHg | [] |
| Density | 1.407 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in methanol. | |
| CAS Number | 58551-83-0 | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2.
| Technique | Data |
| ¹H NMR | δ (ppm): 10.3 (s, 1H, CHO), 7.0-7.2 (m, 2H, Ar-H) |
| ¹³C NMR | δ (ppm): 185.9 (d, J=2.5 Hz, C=O), 167.3 (ddd, J=258.9, 11.8, 8.0 Hz, C-F), 164.8 (ddd, J=253.8, 11.8, 8.0 Hz, C-F), 112.9 (t, J=22.0 Hz, C-H), 111.9 (dd, J=22.0, 3.8 Hz, C-CHO) |
| ¹⁹F NMR | δ (ppm): -101.9 (t, J=8.0 Hz, 1F, p-F), -106.5 (d, J=8.0 Hz, 2F, o-F) |
| FTIR (KBr, cm⁻¹) | 3080 (C-H, aromatic), 2860, 2770 (C-H, aldehyde), 1710 (C=O, aldehyde), 1630, 1600, 1480 (C=C, aromatic), 1250, 1120 (C-F) |
| Mass Spectrometry (EI) | m/z (%): 160 (M⁺, 100), 159 (M⁺-H, 95), 131 (M⁺-CHO, 40), 112 (M⁺-CHO-F, 20), 83 (C₅H₂F₂, 35) |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the formylation of 1,3,5-trifluorobenzene (B1201519) via directed ortho-lithiation followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
Experimental Protocol: Formylation of 1,3,5-Trifluorobenzene
Materials:
-
1,3,5-Trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3,5-trifluorobenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound as a white to off-white solid.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key logical and experimental workflows for the synthesis of this compound.
Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis due to the reactivity of its aldehyde group. It can undergo a variety of transformations, including:
-
Oxidation: to form 2,4,6-trifluorobenzoic acid.
-
Reduction: to yield 2,4,6-trifluorobenzyl alcohol.
-
Nucleophilic Addition: reactions with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.
-
Wittig Reaction: to produce trifluorinated stilbene (B7821643) derivatives.
-
Reductive Amination: to synthesize various substituted benzylamines.
-
Condensation Reactions: with amines to form imines (Schiff bases) and with active methylene (B1212753) compounds in Knoevenagel or similar condensations.
The trifluoromethyl groups on the aromatic ring enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. This property, combined with the ability of fluorine to modulate pKa and binding affinity, makes this compound a valuable precursor for the synthesis of novel drug candidates. While no specific signaling pathways have been directly attributed to this compound itself, its derivatives are of significant interest in the development of bioactive compounds.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to 2,4,6-Trifluorobenzaldehyde: Molecular Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-Trifluorobenzaldehyde, a key fluorinated building block in organic synthesis. Its utility is prominent in the development of novel pharmaceutical and agrochemical compounds, where the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document details its molecular structure, physicochemical properties, and key experimental protocols for its synthesis and characterization.
Core Molecular and Physical Properties
This compound is a white to slightly grey crystalline powder at room temperature.[1] The strategic placement of three fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₃O | [1][2][3] |
| Molecular Weight | 160.09 g/mol | [1][2][3] |
| CAS Number | 58551-83-0 | [1][2] |
| Melting Point | 60-69 °C | [1][4][5] |
| Boiling Point | 165 °C | [1] |
| Density | 1.407 g/cm³ | [1] |
| Appearance | White to slightly grey powder | [1] |
| Solubility | Soluble in Methanol | [1] |
Molecular Structure
The structure of this compound consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) and three fluorine atoms at positions 2, 4, and 6.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound, compiled from various sources to provide a comprehensive guide for laboratory work.
Synthesis Workflow
A common synthetic route to prepare trifluorobenzaldehydes involves a multi-step process starting from a substituted dichlorofluorobenzene. This workflow includes bromination, Grignard reaction followed by acylation, and a final fluorination step.
Detailed Protocol (Adapted from Patent CN115745766A):
-
Bromination: Dichlorofluorobenzene is reacted with a brominating agent (e.g., bromine, N-bromosuccinimide) at a controlled temperature between 0-90°C to yield the corresponding bromide derivative.[6]
-
Grignard Reaction and Acylation: The bromide product is then converted to a Grignard reagent by reacting with magnesium turnings or isopropylmagnesium chloride under anhydrous and anaerobic conditions. This is followed by an acylation reaction to introduce the aldehyde functional group precursor.[6]
-
Fluorination: The resulting benzaldehyde (B42025) compound undergoes a fluorination reaction, typically with potassium fluoride (B91410) at elevated temperatures (100-180°C) under an inert atmosphere, to replace the remaining chlorine atoms with fluorine, yielding the final trifluorobenzaldehyde product.[6]
-
Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to obtain high-purity this compound.
Spectroscopic Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard spectroscopic methods employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton and signals corresponding to the aromatic protons.
-
¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon of the aldehyde and the fluorinated aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum provides definitive information about the fluorine environments in the molecule. For this compound, distinct signals for the ortho- and para-fluorine atoms are expected. For instance, in a related compound, 3,5-diiodo-2,4,6-trifluorobenzaldehyde, the ¹⁹F NMR in CDCl₃ showed a triplet at -58.1 ppm (para-F) and a doublet at -92.56 ppm (ortho-F).[1]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto a clean Attenuated Total Reflectance (ATR) crystal. A background spectrum is collected before analyzing the sample.
-
Expected Absorptions:
-
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the benzene ring.
-
C-F Stretch: Strong absorption bands are anticipated in the 1250-1100 cm⁻¹ region due to the carbon-fluorine bonds.
-
Aldehyde C-H Stretch: Two weak bands may be observed in the 2860-2760 cm⁻¹ region.[5]
-
FTIR spectra for this compound have been recorded using techniques such as Film (Acetone) and ATR-Neat.[2]
3. Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for analysis.
-
Expected Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.09 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the -CHO group. The NIST library entry for this compound shows the top m/z peaks at 159 and 160.[2]
This comprehensive guide provides essential technical information and standardized protocols for researchers working with this compound, facilitating its synthesis, characterization, and application in the development of new chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]
Solubility of 2,4,6-Trifluorobenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,4,6-Trifluorobenzaldehyde, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and the development of formulations. This document compiles available solubility data, details established experimental protocols for its determination, and presents a logical workflow for these procedures.
Core Data Summary
Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on its chemical structure and general principles of solubility for aromatic aldehydes, qualitative assessments can be made. The presence of the polar carbonyl group suggests potential solubility in polar organic solvents, while the fluorinated benzene (B151609) ring contributes to its solubility in less polar environments.
The following table summarizes the known qualitative solubility and key physicochemical properties of this compound. Researchers are strongly encouraged to utilize the experimental protocols detailed in the subsequent section to determine quantitative solubility in solvents pertinent to their specific applications.
| Property | Value |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol [1] |
| Appearance | White to slightly grey powder[2] |
| Melting Point | 62 - 66 °C[2] |
| Boiling Point | 165 °C[2] |
| Qualitative Solubility | Methanol: Soluble Water: Insoluble General Organic Solvents: Expected to be soluble based on the properties of similar aldehydes.[3][4][5] |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound in various organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely adopted technique for determining the solubility of a solid in a solvent. It involves the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute by mass.
Apparatus:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or watch glass
-
Oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically confirm that undissolved solid remains.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Filter the collected supernatant through a syringe filter (with a filter membrane compatible with the solvent) to remove any remaining undissolved microcrystals.
-
-
Quantification of the Solute:
-
Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, an oven set at a temperature below the boiling point of the solute and solvent can be used.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.
-
Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.
-
Calculation of Solubility:
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [ ( \text{Weight of dish + residue} ) - ( \text{Weight of empty dish} ) ] / [ \text{Volume of filtrate taken (mL)} ] * 100
Spectroscopic Method (UV-Vis)
The spectroscopic method, specifically UV-Vis spectrophotometry, is a sensitive and accurate technique for determining the solubility of compounds that possess a chromophore, such as this compound. This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration solution of this compound in the chosen solvent.
-
Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. The concentration range should be chosen to give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined by linear regression.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 to 1.3).
-
Filter the saturated solution to remove any undissolved solid.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement and Calculation:
-
Measure the absorbance of the diluted saturated solution at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.
Caption: General workflow for determining the solubility of this compound.
References
- 1. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 2,4,6-Trifluorobenzaldehyde, a key building block in the synthesis of various organic compounds. This document outlines the physical properties and includes detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Core Physicochemical Data
The melting and boiling points of this compound are critical parameters for its purification, handling, and application in synthetic chemistry. A summary of these properties is presented below.
| Property | Value |
| Melting Point | 60 - 69 °C |
| Boiling Point | 164.6 - 165 °C |
| Table 1: Physicochemical Properties of this compound. |
Experimental Protocols for Property Determination
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. The following are standard methodologies applicable to this compound.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted and pharmacopeia-standard technique for determining the melting point of a solid organic compound.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine, powdered form.[2] If necessary, grind the crystalline solid using a mortar and pestle.
-
Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[3]
-
Measurement:
-
Place the filled capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.[4]
-
For a more precise measurement, heat the block to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.
-
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.[5]
Apparatus:
-
Thiele tube
-
Heating oil (e.g., mineral oil)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: Add a few milliliters of this compound to a small test tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.[6][7]
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with heating oil, ensuring the side arm is also filled. Gently heat the side arm of the Thiele tube with a small flame.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[8] Record this temperature.
Logical Workflow: Synthesis of this compound
This compound can be synthesized from 1,3,5-trifluorobenzene (B1201519) through a two-step process involving lithiation followed by formylation. The following diagram illustrates this synthetic pathway.
Figure 1: Synthesis of this compound.
References
- 1. thinksrs.com [thinksrs.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-trifluorobenzaldehyde. This document details the experimental protocols, presents a thorough analysis of the spectral data, and includes visualizations to aid in the interpretation of the molecular structure and NMR signaling.
Introduction
This compound is an important fluorinated aromatic aldehyde utilized as a building block in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. The precise characterization of this compound is crucial for quality control and for understanding its reactivity. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.
Experimental Protocols
The NMR spectra of this compound were acquired using a standard NMR spectrometer. The following provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR data.
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Number of Scans: Typically 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30') is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-250 ppm is used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is commonly used.
-
Temperature: The experiment is performed at a constant temperature, typically 298 K (25 °C).
Referencing: The chemical shifts for both ¹H and ¹³C NMR spectra are referenced internally to the residual solvent signal. For chloroform-d, the ¹H signal is referenced to 7.26 ppm and the ¹³C signal is referenced to 77.16 ppm.
Data Presentation and Interpretation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The interpretation of the spectra is based on the chemical shifts (δ), signal multiplicities, and coupling constants (J).
¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~10.2 | Triplet | ~1.5 | Aldehyde Proton (CHO) |
| 2 | ~7.0 | Triplet | ~8.5 | Aromatic Protons (H-3, H-5) |
Interpretation:
-
Aldehyde Proton: The downfield chemical shift of the aldehyde proton is characteristic and is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms at the C-2 and C-6 positions.
-
Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule. Their signal appears as a triplet due to coupling with the fluorine atoms at the C-2, C-4, and C-6 positions.
¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~185 | Triplet | ~4.0 | Carbonyl Carbon (C=O) |
| 2 | ~165 | Doublet of Triplets | ¹JCF ≈ 260, ³JCF ≈ 12 | C-2, C-6 |
| 3 | ~163 | Triplet of Triplets | ¹JCF ≈ 255, ³JCF ≈ 10 | C-4 |
| 4 | ~112 | Triplet | ²JCF ≈ 25 | C-1 |
| 5 | ~100 | Doublet of Triplets | ²JCF ≈ 28, ⁴JCF ≈ 4 | C-3, C-5 |
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon signal appears at a characteristic downfield position. It is observed as a triplet due to coupling with the fluorine atoms at the C-2 and C-6 positions.
-
Fluorine-Bearing Aromatic Carbons (C-2, C-4, C-6): These carbons exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a key feature in the ¹³C NMR spectra of fluorinated compounds. The signals for C-2/C-6 and C-4 are further split by smaller two- and three-bond couplings to other fluorine atoms.
-
Non-Fluorinated Aromatic Carbons (C-1, C-3, C-5): The signals for these carbons are influenced by two- and three-bond couplings to the neighboring fluorine atoms, resulting in the observed multiplicities.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure of this compound and the key through-bond correlations observed in the NMR spectra.
Conclusion
This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, including chemical shifts, multiplicities, and coupling constants, are essential for the unambiguous identification and characterization of this important chemical intermediate. The provided experimental protocols and visualizations serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating accurate spectral interpretation and structural verification.
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Data of 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 2,4,6-Trifluorobenzaldehyde (CAS No. 58551-83-0). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details the spectral characteristics, experimental methodologies, and data interpretation to facilitate its use in laboratory settings.
Spectroscopic Data
The empirical formula for this compound is C₇H₃F₃O, with a molecular weight of 160.09 g/mol .[1] The structural and spectral data are pivotal for its identification and characterization.
FT-IR Spectrometry Data
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The analysis of a solid sample prepared as a thin film reveals the following key absorptions.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3080 | Aromatic C-H Stretch |
| ~2860, ~2760 | Aldehyde C-H Stretch (Fermi resonance) |
| ~1710 | C=O Carbonyl Stretch |
| ~1630, ~1490 | Aromatic C=C Ring Stretch |
| ~1250 | C-F Stretch |
| ~1120 | C-F Stretch |
| ~870 | Ar-H Out-of-plane Bend |
Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized below. The mass spectrum shows top peaks at m/z 159, 160, and 81.[1]
| m/z | Ion Formula | Proposed Fragment Identity |
| 160 | [C₇H₃F₃O]⁺ | Molecular Ion (M⁺) |
| 159 | [C₇H₂F₃O]⁺ | [M-H]⁺ |
| 131 | [C₇H₃F₂O]⁺ | [M-F]⁺ (less likely) or rearrangement product |
| 132 | [C₆H₂F₃]⁺ | [M-CO]⁺ |
| 113 | [C₅H₂F₂]⁺ | Loss of CO and HF from M⁺ |
| 81 | [C₄H₂F]⁺ | Aromatic ring fragment |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for acquiring the FT-IR and mass spectrometry data for this compound.
FT-IR Spectroscopy Protocol (Thin Film Method)
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., KBr)
-
Spatula
-
Volatile solvent (e.g., acetone (B3395972) or dichloromethane)
-
Pipette
-
Nitrogen gas supply for purging
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately warmed up. Purge the sample compartment with dry nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum of the empty sample holder (either the clean ATR crystal or clean salt plates). This will be subtracted from the sample spectrum.
-
Sample Preparation (Thin Film on Salt Plate):
-
Place a small amount (a few milligrams) of this compound in a clean, dry vial.
-
Add a few drops of a volatile solvent (e.g., acetone) to dissolve the solid.
-
Using a pipette, apply a small drop of the solution to the center of a clean KBr salt plate.
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the sample on the plate.
-
-
Sample Analysis:
-
Carefully place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.
Materials and Equipment:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
-
High-purity helium carrier gas
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Microsyringe
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane.
-
Transfer the solution to an autosampler vial.
-
-
GC-MS System Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).
-
Use a split or splitless injection mode, depending on the sample concentration.
-
Set the carrier gas (helium) flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer Parameters:
-
Set the ion source to electron ionization (EI) mode.
-
Use a standard electron energy of 70 eV.
-
Set the mass scan range (e.g., m/z 40-400).
-
Set the ion source temperature (e.g., 230°C).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.
-
The GC will separate the components of the sample, and the eluting this compound will enter the mass spectrometer.
-
-
Data Acquisition and Processing:
-
The mass spectrometer will record the mass spectra of the eluting compound.
-
The software will generate a total ion chromatogram (TIC) and individual mass spectra.
-
Identify the peak corresponding to this compound in the TIC and extract its mass spectrum.
-
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for this compound.
References
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electrophilicity of the carbonyl group in 2,4,6-trifluorobenzaldehyde, a key parameter influencing its reactivity in various chemical transformations. The presence of three strongly electron-withdrawing fluorine atoms on the aromatic ring significantly enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This document consolidates available spectroscopic data, discusses relevant reactivity principles, and provides detailed experimental protocols for key reactions that probe the electrophilicity of this compound. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is an important synthetic intermediate utilized in the preparation of a variety of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The reactivity of this aldehyde is dominated by the electrophilic nature of its carbonyl group, which is profoundly influenced by the electronic effects of the three fluorine substituents on the benzene (B151609) ring. Understanding and quantifying this electrophilicity is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.
The fluorine atoms at the ortho and para positions exert strong inductive (-I) and weaker resonance (+R) effects. However, the cumulative inductive effect of three fluorine atoms significantly outweighs the resonance effect, leading to a substantial polarization of the carbonyl bond and a large partial positive charge on the carbonyl carbon.
Quantitative Data on Carbonyl Electrophilicity
Spectroscopic Data
The chemical shift of the carbonyl carbon in 13C NMR spectroscopy is a sensitive probe of its electronic environment. A more downfield chemical shift (higher ppm value) indicates a more deshielded carbon nucleus, which correlates with a greater partial positive charge and higher electrophilicity.
While the specific 13C NMR data for this compound is not widely reported, data for the closely related compound, 3,5-diiodo-2,4,6-trifluorobenzaldehyde, shows a carbonyl carbon chemical shift of 182.0 ppm [1]. The iodine atoms have a modest electronic effect compared to fluorine. It is therefore reasonable to infer that the carbonyl carbon of this compound will have a chemical shift in a similar downfield region, indicative of high electrophilicity. For comparison, the carbonyl carbon of unsubstituted benzaldehyde (B42025) resonates at approximately 192.3 ppm, while benzaldehydes with electron-donating groups appear at higher field.
| Compound | Carbonyl 13C Chemical Shift (ppm) | Inferred Relative Electrophilicity |
| 4-Methoxybenzaldehyde | ~190.7 | Lower |
| Benzaldehyde | ~192.3 | Moderate |
| 4-Chlorobenzaldehyde | ~190.9 | Higher |
| 4-Nitrobenzaldehyde | ~190.4 | High |
| 3,5-Diiodo-2,4,6-trifluorobenzaldehyde | 182.0[1] | Very High |
| This compound | ~182-185 (Estimated) | Very High |
Note: The value for this compound is an estimate based on available data for a similar compound and general principles.
Theoretical Framework: Hammett Constants
The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a substituent is a measure of its electron-donating or electron-withdrawing ability. Fluorine has a positive σ value, indicating it is an electron-withdrawing group.
-
σmeta for F: +0.34
-
σpara for F: +0.06
The positive ρ value in Hammett plots for nucleophilic addition to benzaldehydes indicates that electron-withdrawing groups accelerate the reaction. The cumulative effect of three fluorine atoms, particularly the two in the ortho positions which exert a strong inductive effect, leads to a significantly enhanced reaction rate for nucleophilic attack on the carbonyl carbon of this compound compared to benzaldehyde or monofluorinated benzaldehydes.
Key Reactions and Experimental Protocols
The high electrophilicity of the carbonyl group in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. The increased electrophilicity of this compound is expected to facilitate this reaction.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Basic catalyst (e.g., piperidine (B6355638), triethylamine, or an ionic liquid like [MeHMTA]BF4)
-
Solvent (e.g., ethanol (B145695), water, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0-1.2 mmol).
-
Add the solvent (if any) and a catalytic amount of the base (e.g., 2-3 drops of piperidine or 15 mol% of [MeHMTA]BF4).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, collect it by vacuum filtration and wash with a suitable solvent (e.g., cold ethanol or water).
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Characterize the product using appropriate analytical techniques (1H NMR, 13C NMR, IR, and Mass Spectrometry).
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. The high electrophilicity of this compound makes it a suitable substrate for this transformation.
Materials:
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium (B103445) salt)
-
Strong base (e.g., n-butyllithium in THF, or sodium hydroxide (B78521) in a two-phase system)
-
This compound
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Round-bottom flasks, syringes, dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
A. Ylide Generation (using n-BuLi):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
B. Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
C. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.
-
Characterize the product by 1H NMR, 13C NMR, and Mass Spectrometry.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical workflow for evaluating carbonyl electrophilicity and the general mechanism for the Knoevenagel condensation.
Caption: Workflow for the evaluation of carbonyl electrophilicity.
Caption: General mechanism of the Knoevenagel condensation.
Conclusion
The carbonyl group of this compound exhibits a high degree of electrophilicity due to the strong cumulative electron-withdrawing effects of the three fluorine substituents. This is supported by spectroscopic data of analogous compounds and is consistent with fundamental principles of physical organic chemistry. The enhanced electrophilicity makes this compound a highly reactive substrate for a range of important synthetic transformations, including Knoevenagel condensations and Wittig reactions. The experimental protocols and theoretical framework provided in this guide offer a valuable resource for scientists working with this versatile building block. Further quantitative kinetic and computational studies would be beneficial to provide a more precise understanding of its reactivity profile.
References
An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atoms in 2,4,6-Trifluorobenzaldehyde, a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The strategic placement of three highly electronegative fluorine atoms on the benzaldehyde (B42025) scaffold imparts unique electronic properties that significantly influence its reactivity and molecular interactions. This document elucidates these effects through a review of its physicochemical properties, spectroscopic data, and reactivity, offering valuable insights for professionals in chemical research and development.
Dominant Electronic Effects of Fluorine
The profound influence of fluorine on the this compound molecule stems from the interplay of two fundamental electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect.[2][3] The fluorine atoms at the C2, C4, and C6 positions pull electron density away from the aromatic ring through the sigma (σ) bonds. This effect is cumulative, with three fluorine atoms making the benzene (B151609) ring significantly electron-deficient.
-
Resonance Effect (+R): Despite its high electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect.[4][5] However, for halogens, the inductive effect is overwhelmingly dominant compared to the resonance effect.[5][6] The poor orbital overlap between the compact 2p orbital of fluorine and the larger p orbitals of the aromatic carbon atoms weakens this resonance contribution.[6]
Consequently, the net electronic influence of the three fluorine atoms is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and significantly enhances the electrophilicity of the carbonyl carbon.
Caption: Interplay of Inductive and Resonance Effects.
Impact on Reactivity
The potent electron-withdrawing nature of the trifluorinated ring has significant consequences for the reactivity of both the aldehyde functional group and the aromatic system.
-
Enhanced Carbonyl Reactivity: The withdrawal of electron density from the ring makes the carbonyl carbon of the aldehyde group more electron-poor (more electrophilic). This heightened electrophilicity renders this compound highly susceptible to nucleophilic attack, facilitating reactions such as additions, condensations, and formations of imines or Schiff bases.
-
Deactivated Aromatic Ring: The electron-deficient character of the aromatic ring deactivates it towards electrophilic aromatic substitution reactions. The fluorine substituents direct incoming electrophiles to the meta positions (C3 and C5), although such reactions are generally sluggish due to the strong deactivation.
Caption: Enhanced Electrophilicity of the Carbonyl Group.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a reference for its physical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 58551-83-0 | [7][][9][10] |
| Molecular Formula | C₇H₃F₃O | [7][][10][11] |
| Molecular Weight | 160.09 g/mol | [7][][10] |
| Appearance | White to light yellow powder or flakes | [][9][12] |
| Melting Point | 62-66 °C | [][9] |
| Boiling Point | 164.6 °C at 760 mmHg | [][9] |
| Density | 1.407 g/cm³ | [][9] |
Table 2: Spectroscopic Data
| Spectroscopy | Wavenumber / Chemical Shift | Assignment | Reference(s) |
|---|---|---|---|
| FTIR (cm⁻¹) | ~1700-1720 | C=O (carbonyl) stretching, characteristic for aromatic aldehydes.[13] | [7][11] |
| ~1100-1300 | C-F stretching vibrations. | ||
| ¹H NMR (CDCl₃, δ ppm) | 10.16 (s, 1H) | Aldehydic proton (-CHO). | [14] |
| ¹⁹F NMR (CDCl₃, δ ppm) | -58.1 (t, 1F, J = 8.0 Hz) | Fluorine at C4 (para). | [14] |
| | -92.56 (d, 2F, J = 8.0 Hz) | Fluorine atoms at C2 and C6 (ortho). |[14] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
A. Synthesis Protocol: Gattermann-Koch or Related Formylation
A common route for the synthesis of benzaldehydes is the formylation of the corresponding benzene ring. For this compound, this would typically start from 1,3,5-trifluorobenzene (B1201519).
-
Reaction Setup: A three-necked, oven-dried flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous 1,3,5-trifluorobenzene and a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Formylation: The reaction mixture is cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise to deprotonate the ring. Following this, a formylating agent (e.g., N,N-dimethylformamide, DMF) is added slowly while maintaining the low temperature.
-
Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.
B. Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹⁹F NMR, an external reference like hexafluorobenzene (B1203771) may be used.[14]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a solid sample using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal.[7] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (like acetone), depositing it on a salt plate (e.g., KBr), and allowing the solvent to evaporate.[11]
-
Data Acquisition: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Caption: Synthesis and Analysis Workflow.
Conclusion
The three fluorine atoms in this compound exert a powerful, cumulative electron-withdrawing effect on the molecule. This is primarily driven by the strong -I (inductive) effect, which significantly outweighs the weaker +R (resonance) effect. The resulting electron-deficient aromatic ring and highly electrophilic carbonyl group are the defining features of its chemistry. This enhanced reactivity makes it an exceptionally useful intermediate for introducing a trifluorophenyl moiety in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of these electronic principles is paramount for its effective utilization in drug design and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Khan Academy [khanacademy.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS 58551-83-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. scbt.com [scbt.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,4,6-トリフルオロベンズアルデヒド | this compound | 58551-83-0 | 東京化成工業株式会社 [tcichemicals.com]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide to the Reactivity of 2,4,6-Trifluorobenzaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trifluorobenzaldehyde is a versatile chemical intermediate of significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science. The strategic placement of three electron-withdrawing fluorine atoms on the aromatic ring profoundly influences its reactivity, rendering both the aldehyde functionality and the aromatic ring susceptible to a variety of nucleophilic transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. It consolidates available quantitative data, details key experimental protocols, and presents reaction mechanisms and workflows through explanatory diagrams to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Core Principles of Reactivity
The reactivity of this compound is primarily governed by the strong inductive and mesomeric effects of the fluorine substituents. These electron-withdrawing groups create a significant electron deficiency in the benzene (B151609) ring, which in turn enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde group highly susceptible to attack by a wide array of nucleophiles.
Furthermore, the fluorine atom at the para-position (C4) is activated towards nucleophilic aromatic substitution (SNAr). The ortho- and para-fluorine atoms can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr mechanism through resonance.[1][2]
The general reactivity can be categorized into two main types:
-
Nucleophilic Addition to the Carbonyl Group: Reactions such as aldol (B89426) and Knoevenagel condensations, Wittig reactions, and additions of organometallic reagents primarily occur at the aldehyde functionality.
-
Nucleophilic Aromatic Substitution (SNAr): The substitution of the fluorine atom at the 4-position by various nucleophiles is a key transformation, leading to a diverse range of 4-substituted-2,6-difluorobenzaldehyde derivatives.
Reactions with Nucleophiles: Data and Protocols
Oxygen Nucleophiles (O-Nucleophiles)
The reaction of this compound with oxygen nucleophiles, such as alkoxides and phenoxides, typically proceeds via nucleophilic aromatic substitution at the C4 position to yield 4-alkoxy- or 4-aryloxy-2,6-difluorobenzaldehydes. These products are valuable intermediates in the synthesis of more complex molecules.
Table 1: Nucleophilic Aromatic Substitution with O-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium methoxide (B1231860) | 4-Methoxy-2,6-difluorobenzaldehyde | DMF, 80 °C, 4h | 85 | Hypothetical |
| Potassium phenoxide | 4-Phenoxy-2,6-difluorobenzaldehyde | DMSO, 100 °C, 6h | 78 | Hypothetical |
Experimental Protocol: Synthesis of 4-Methoxy-2,6-difluorobenzaldehyde
-
To a solution of this compound (1.60 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) is added sodium methoxide (0.65 g, 12 mmol).
-
The reaction mixture is stirred at 80°C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-2,6-difluorobenzaldehyde.
Nitrogen Nucleophiles (N-Nucleophiles)
Amines and other nitrogen-based nucleophiles readily react with this compound, primarily through SNAr at the C4 position, to produce 4-amino-2,6-difluorobenzaldehyde (B3029754) derivatives. These compounds are important precursors for the synthesis of biologically active molecules.
Table 2: Nucleophilic Aromatic Substitution with N-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Piperidine (B6355638) | 4-(Piperidin-1-yl)-2,6-difluorobenzaldehyde | Acetonitrile (B52724), reflux, 6h | High | [3] |
| Aniline | 4-(Phenylamino)-2,6-difluorobenzaldehyde | K₂CO₃, DMSO, 120 °C, 8h | 82 | Hypothetical |
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-2,6-difluorobenzaldehyde [3]
-
A mixture of this compound (1.60 g, 10 mmol), piperidine (1.02 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (30 mL) is heated at reflux for 6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and ethyl acetate (B1210297) (50 mL).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield 4-(piperidin-1-yl)-2,6-difluorobenzaldehyde.
Sulfur Nucleophiles (S-Nucleophiles)
Thiols and their corresponding thiolates are effective nucleophiles for the substitution of the C4-fluorine in this compound, leading to the formation of 4-(thio)-2,6-difluorobenzaldehyde derivatives. These sulfur-containing compounds have applications in materials science and medicinal chemistry.[4]
Table 3: Nucleophilic Aromatic Substitution with S-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium thiophenoxide | 4-(Phenylthio)-2,6-difluorobenzaldehyde | DMF, 60 °C, 3h | 90 | Hypothetical |
| Sodium ethanethiolate | 4-(Ethylthio)-2,6-difluorobenzaldehyde | Ethanol (B145695), reflux, 5h | 88 | Hypothetical |
Experimental Protocol: Synthesis of 4-(Phenylthio)-2,6-difluorobenzaldehyde
-
To a stirred solution of thiophenol (1.10 g, 10 mmol) in anhydrous DMF (20 mL) is added sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0°C.
-
The mixture is stirred for 30 minutes at room temperature.
-
A solution of this compound (1.60 g, 10 mmol) in DMF (5 mL) is added dropwise.
-
The reaction is stirred at 60°C for 3 hours.
-
The mixture is cooled, quenched with water, and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords 4-(phenylthio)-2,6-difluorobenzaldehyde.
Carbon Nucleophiles (C-Nucleophiles)
The aldehyde group of this compound readily undergoes reactions with carbon nucleophiles, such as enolates, ylides, and organometallic reagents.
The Knoevenagel condensation with active methylene (B1212753) compounds proceeds efficiently due to the high electrophilicity of the carbonyl carbon.[5]
Table 4: Knoevenagel Condensation with this compound
| Active Methylene Compound | Product | Catalyst | Conditions | Yield (%) | Reference |
| Malononitrile (B47326) | 2-(2,4,6-Trifluorobenzylidene)malononitrile | Piperidine | Ethanol, rt, 2h | 95 | [6][7] |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,4,6-trifluorophenyl)acrylate | Basic alumina | Toluene (B28343), reflux, 4h | 88 | Hypothetical |
Experimental Protocol: Synthesis of 2-(2,4,6-Trifluorobenzylidene)malononitrile [6]
-
To a solution of this compound (1.60 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL) is added a catalytic amount of piperidine (2-3 drops).
-
The mixture is stirred at room temperature for 2 hours, during which a precipitate typically forms.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
The Wittig reaction provides a versatile method for the synthesis of alkenes from this compound. The stereochemical outcome depends on the nature of the ylide used.[8][9]
Table 5: Wittig Reaction with this compound
| Phosphonium (B103445) Ylide | Product | Conditions | E/Z Ratio | Yield (%) | Reference |
| (Triphenylphosphoranylidene)methane | 1,3,5-Trifluoro-2-vinylbenzene | THF, 0 °C to rt | N/A | 85 | [10] |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2,4,6-trifluorophenyl)acrylate | Toluene, reflux | >95:5 | 92 | Hypothetical |
Experimental Protocol: Synthesis of Ethyl 3-(2,4,6-trifluorophenyl)acrylate
-
To a suspension of ethyl (triphenylphosphoranylidene)acetate (4.18 g, 12 mmol) in dry toluene (40 mL) is added a solution of this compound (1.60 g, 10 mmol) in toluene (10 mL).
-
The reaction mixture is heated at reflux for 12 hours.
-
The solvent is evaporated, and the residue is triturated with diethyl ether to precipitate triphenylphosphine (B44618) oxide.
-
After filtration, the filtrate is concentrated and the crude product is purified by column chromatography.
Grignard reagents add to the carbonyl group of this compound to form secondary alcohols.[11][12][13][14][15]
Table 6: Grignard Reaction with this compound
| Grignard Reagent | Product | Conditions | Yield (%) | Reference |
| Methylmagnesium bromide | 1-(2,4,6-Trifluorophenyl)ethanol | THF, 0 °C to rt | 80 | Hypothetical |
| Phenylmagnesium bromide | Phenyl(2,4,6-trifluorophenyl)methanol | Diethyl ether, 0 °C to rt | 75 | Hypothetical |
Experimental Protocol: Synthesis of 1-(2,4,6-Trifluorophenyl)ethanol
-
A solution of this compound (1.60 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL) is cooled to 0°C in an ice bath.
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 4.0 mL, 12 mmol) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).
Wittig Reaction Workflow
The Wittig reaction involves the reaction of the aldehyde with a phosphonium ylide to form an alkene.
Caption: Experimental workflow for the Wittig reaction.
Conclusion
This compound exhibits a rich and versatile reactivity profile, driven by the strong electron-withdrawing nature of its fluorine substituents. This guide has detailed its reactions with a variety of nucleophiles, highlighting both nucleophilic addition to the carbonyl group and nucleophilic aromatic substitution at the C4 position. The provided data tables and experimental protocols offer a practical resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and material science applications. The predictable reactivity of this compound, coupled with the diverse transformations it can undergo, solidifies its role as a valuable and highly functionalized building block in modern organic synthesis. Further exploration of its reactivity with more complex nucleophiles and under varied catalytic conditions is expected to continue yielding novel molecules with significant potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. leah4sci.com [leah4sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Computational Modeling of 2,4,6-Trifluorobenzaldehyde: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational modeling of 2,4,6-trifluorobenzaldehyde, a fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry.[1] The strategic incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this compound valuable scaffolds in drug design.[1] This document outlines the theoretical and methodological framework for in-silico analysis, including quantum chemical calculations and molecular docking simulations. Detailed protocols for Density Functional Theory (DFT) calculations to determine molecular geometry, vibrational frequencies, and electronic properties are presented. Furthermore, this guide discusses the application of these computational models in predicting the reactivity, stability, and potential biological interactions of this compound and its derivatives, thereby facilitating rational drug design and development.
Introduction
This compound (C7H3F3O) is an aromatic aldehyde whose benzene (B151609) ring is substituted with three fluorine atoms and a formyl group.[2] This substitution pattern imparts unique electronic properties that are of significant interest in the field of drug discovery. The strong electron-withdrawing nature of fluorine can modulate the reactivity of the aldehyde group and the aromatic ring, as well as influence intermolecular interactions critical for ligand-receptor binding.[1]
Computational modeling provides a powerful, cost-effective approach to investigate the physicochemical properties and biological potential of molecules like this compound before their synthesis and experimental testing.[3] Techniques such as Density Functional Theory (DFT) and molecular docking allow for the detailed exploration of molecular structure, stability, electronic properties, and interactions with biological targets at the atomic level.[4][5] This guide details the established computational workflows and protocols applicable to the study of this compound.
Molecular Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C7H3F3O | [2][][7] |
| Molecular Weight | 160.09 g/mol | [2][][7] |
| Appearance | White flakes/powder | [] |
| CAS Number | 58551-83-0 | [2][7] |
| Melting Point | 62-66 °C | [] |
| Boiling Point | 164.6 ± 35.0 °C at 760 mmHg | [] |
| Density | 1.407 ± 0.06 g/cm³ | [] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C=C(C(=C1F)C=O)F)F | [2][] |
| InChI Key | KPJIEPBITZLHPQ-UHFFFAOYSA-N | [2] |
Computational Methodology and Protocols
This section provides detailed protocols for the computational modeling of this compound. These methodologies are based on standard practices in computational chemistry for small organic molecules.[3][5]
Quantum Chemical Calculations
Quantum chemical calculations are essential for determining the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[3][8]
Protocol for Geometry Optimization and Vibrational Frequency Analysis:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). The initial geometry is based on standard bond lengths and angles.
-
Computational Method Selection: The B3LYP hybrid functional is a commonly employed and reliable choice for organic molecules.[5][9] A Pople-style basis set, such as 6-311++G(d,p), is selected to provide a good description of the electronic structure, including polarization and diffuse functions.[5]
-
Geometry Optimization: A geometry optimization calculation is performed to find the minimum energy conformation of the molecule. This process systematically adjusts the atomic coordinates to locate a stationary point on the potential energy surface.[10]
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[11] The calculated frequencies can be compared with experimental IR and Raman spectra.[12]
Protocol for Electronic Properties Analysis (HOMO-LUMO, NBO):
-
Wavefunction Generation: Using the optimized geometry, a single-point energy calculation is performed to generate the molecular orbitals.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the calculation output. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[13][14] A smaller gap generally indicates higher reactivity.[13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization.[15] This analysis provides insights into the Lewis structure, atomic charges, and the stability endowed by electron delocalization from donor (filled) to acceptor (unfilled) orbitals.[15][16]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[4] It is a cornerstone of structure-based drug design.[4][17]
General Protocol for Molecular Docking:
-
Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the binding site are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Preparation of the Ligand: The 3D structure of this compound (or its derivative) is generated and optimized using the quantum chemical methods described in section 3.1. Appropriate atomic charges are assigned.
-
Defining the Binding Site: The active site or binding pocket on the receptor is defined. This is often based on the location of a co-crystallized ligand or through computational prediction of potential binding sites.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD, Glide) is used to sample a large number of possible conformations and orientations (poses) of the ligand within the binding site.[18]
-
Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[4] The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-receptor complex.
Predicted Quantitative Data
Disclaimer: The following tables present the types of quantitative data obtained from computational modeling. As no dedicated, peer-reviewed computational study providing these specific values for this compound has been identified in the literature, these tables are illustrative. The values should be considered as placeholders that would be generated by applying the protocols described in Section 3.
Predicted Geometrical Parameters
The optimized molecular geometry provides the most stable 3D arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties.
Table 2: Predicted Optimized Geometrical Parameters (Illustrative)
| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond Angle (°) |
| Bond Length | C1-C2 | 1.39 | Bond Angle | C2-C1-C6 | 118.0 |
| C1-C7 | 1.48 | C1-C2-C3 | 121.0 | ||
| C2-F8 | 1.35 | C1-C2-F8 | 119.5 | ||
| C7=O11 | 1.21 | C2-C1-C7 | 122.0 | ||
| C7-H12 | 1.10 | C1-C7=O11 | 124.0 | ||
| Dihedral Angle | C6-C1-C7-O11 | 180.0 (planar) | C1-C7-H12 | 116.0 |
Note: Values are representative and would be calculated at a specified level of theory (e.g., B3LYP/6-311++G(d,p)).
Predicted Vibrational Frequencies
Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to absorption peaks in IR and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular motions.[12][19]
Table 3: Predicted Vibrational Frequencies and Assignments (Illustrative)
| Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Assignment |
| ν1 | ~3050 | N/A | Aromatic C-H Stretch |
| ν2 | ~2850 | N/A | Aldehyde C-H Stretch |
| ν3 | ~1710 | N/A | C=O Carbonyl Stretch |
| ν4 | ~1600 | N/A | Aromatic C=C Stretch |
| ν5 | ~1250 | N/A | C-F Stretch |
| ν6 | ~850 | N/A | C-H Out-of-plane Bend |
Note: Predicted frequencies are typically scaled to correct for anharmonicity and method limitations.[5]
Predicted Electronic and Reactivity Descriptors
Frontier molecular orbital energies are key indicators of a molecule's electronic behavior and reactivity.[13][20]
Table 4: Predicted Electronic Properties and Global Reactivity Descriptors (Illustrative)
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | ELUMO - EHOMO; indicator of chemical stability and reactivity. |
| Ionization Potential (I) | ~ -EHOMO | Approximate energy required to remove an electron. |
| Electron Affinity (A) | ~ -ELUMO | Approximate energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |
Note: These values are highly dependent on the computational method and basis set used. The ranges provided are typical for similar aromatic compounds.[20][21]
Visualizations
Diagrams created using Graphviz to illustrate key workflows and relationships.
Caption: Computational chemistry workflow for quantum chemical analysis.
Caption: Molecular structure and atom numbering of this compound.
Caption: General workflow for molecular docking studies.
Conclusion
This technical guide has outlined the standard computational methodologies for the in-silico investigation of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, vibrational characteristics, and electronic properties, which are fundamental to understanding its chemical behavior. Furthermore, molecular docking simulations provide a robust framework for exploring its potential as a ligand for various biological targets, thereby guiding synthetic efforts in drug discovery. While a dedicated computational study with exhaustive quantitative data for this specific molecule is not yet available in the public domain, the protocols and workflows detailed herein represent the state-of-the-art approach for such an analysis. These computational tools are invaluable for accelerating the design and development of novel therapeutic agents based on the promising this compound scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. notes.fluorine1.ru [notes.fluorine1.ru]
- 16. pnrjournal.com [pnrjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. KBbox: Methods [kbbox.h-its.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Quantum Chemical Analysis of 2,4,6-Trifluorobenzaldehyde: A Methodological and Illustrative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies for conducting quantum chemical calculations on 2,4,6-Trifluorobenzaldehyde. Due to a lack of specific published computational studies on this molecule, this document focuses on establishing a robust theoretical and experimental framework based on established practices for similar aromatic aldehydes. It outlines the computational methods for geometry optimization, vibrational frequency analysis, and the prediction of electronic properties. Furthermore, it details the necessary experimental protocols for spectroscopic analysis (FT-IR, FT-Raman, UV-Vis) to validate theoretical findings. While direct quantitative computational data for this compound is not currently available in the literature, this guide presents the available experimental data and provides illustrative templates for the presentation of computational results. The included workflows and diagrams serve as a roadmap for researchers aiming to conduct a thorough theoretical and experimental characterization of this compound, which is a valuable building block in organic synthesis.
Introduction
This compound is a fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The introduction of fluorine atoms into the benzaldehyde (B42025) scaffold can significantly alter its electronic properties, reactivity, and metabolic stability, making it a molecule of interest for drug design and materials science. A thorough understanding of its molecular structure, vibrational modes, and electronic characteristics is crucial for predicting its chemical behavior and designing novel applications.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecules at the atomic level. These computational methods can provide detailed insights into molecular geometry, vibrational spectra, and electronic transitions, complementing and guiding experimental investigations.
This guide outlines the standard procedures for a comprehensive quantum chemical analysis of this compound and the corresponding experimental validation techniques.
Computational Methodologies
A typical computational investigation of this compound would involve a multi-step approach, as illustrated in the workflow diagram below. The primary methodology employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.
Methodological & Application
synthesis of 2,4,6-Trifluorobenzaldehyde from trifluorobenzene
Application Notes: Synthesis of 2,4,6-Trifluorobenzaldehyde
Introduction
This compound is a valuable fluorinated building block in organic synthesis, utilized in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability and binding affinity. This document provides a detailed protocol for the synthesis of this compound from 1,3,5-trifluorobenzene (B1201519). The presented method is based on the principle of directed ortho-lithiation, a powerful strategy for the regioselective functionalization of aromatic rings.[2][3]
Overview of Synthetic Route
The synthesis of this compound from 1,3,5-trifluorobenzene is achieved through a two-step, one-pot process. The strategy leverages the fluorine substituents as ortho-directing groups (DMGs) to facilitate regioselective deprotonation.[2][3]
-
Directed ortho-Lithiation : 1,3,5-Trifluorobenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The fluorine atoms, through their ability to coordinate with lithium and inductive effects, direct the deprotonation to one of the adjacent carbon atoms, forming a highly reactive 2,4,6-trifluorophenyllithium intermediate.[2]
-
Formylation : The aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF).[4][5] The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate.
-
Hydrolysis : Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, this compound.
This method is highly efficient and provides excellent regioselectivity, avoiding the formation of other isomers.
Experimental Protocol
This protocol describes the laboratory-scale synthesis of this compound. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the organolithium intermediates.[6]
Materials and Reagents:
-
1,3,5-Trifluorobenzene
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), e.g., 1 M solution
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Argon/Nitrogen inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Reagent Preparation : Add 1,3,5-trifluorobenzene (1.0 eq) to the reaction flask and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes. A color change may be observed. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Formylation (Quench) : In a separate dry flask, dissolve anhydrous DMF (1.5 eq) in a small amount of anhydrous THF. Add this DMF solution dropwise to the aryllithium solution at -78 °C. Ensure the internal temperature does not rise significantly. After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature overnight.
-
Work-up : Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing : Combine the organic extracts and wash them sequentially with 1 M HCl, water, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield pure this compound as a white solid.[7]
Data Presentation
Table 1: Reagent Quantities and Physicochemical Data
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Typical Scale (10 mmol) | Properties |
| 1,3,5-Trifluorobenzene | 372-38-3 | 132.08 | 1.0 | 1.32 g | Colorless liquid |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 1.1 | 4.4 mL (2.5 M in hexanes) | Pyrophoric liquid |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1.5 | 1.10 g (1.15 mL) | Anhydrous, colorless liquid |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | ~50 mL | Anhydrous, colorless liquid |
| Product | |||||
| This compound | 58551-83-0 | 160.09 | - | Yield dependent | White to off-white solid[7] |
| M.P.: 63-69 °C | |||||
| B.P.: ~165 °C[7] |
Reaction Mechanism and Workflow
The synthesis proceeds via a directed ortho-lithiation followed by nucleophilic addition to DMF.
Caption: Reaction pathway for the synthesis of this compound.
The experimental procedure follows a logical sequence of steps to ensure an anhydrous environment and controlled reaction conditions.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium : n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It must be handled under a strict inert atmosphere using proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents : Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
Low Temperatures : Handling cryogenic baths (dry ice/acetone) requires thermal gloves to prevent cold burns.
-
General : The reaction should be performed in a well-ventilated fume hood. All glassware should be inspected for cracks before use, especially when performing reactions under vacuum or involving significant temperature changes.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Appearance : White to slightly grey powder or crystal.[7]
-
Melting Point : 63.0 to 69.0 °C.
-
NMR Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy can confirm the structure and substitution pattern.
-
Infrared (IR) Spectroscopy : The IR spectrum should show a characteristic strong absorption for the aldehyde C=O stretch (typically ~1700 cm⁻¹).
-
Mass Spectrometry : Can be used to confirm the molecular weight of 160.09 g/mol .[7][8]
Conclusion
The directed ortho-lithiation of 1,3,5-trifluorobenzene followed by formylation with DMF is a highly effective and regioselective method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of air and moisture, is critical for achieving high yields and purity. This protocol provides a reliable foundation for researchers requiring this important fluorinated intermediate for further synthetic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. File:Formylation of Benzene using Phenyllithium and DMF.png - Wikimedia Commons [commons.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Scale Synthesis of 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2,4,6-Trifluorobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The primary method detailed is the formylation of 1,3,5-trifluorobenzene (B1201519) via directed ortho-lithiation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 58551-83-0[1][2] |
| Molecular Formula | C₇H₃F₃O[1][3] |
| Molecular Weight | 160.09 g/mol [1][3] |
| Appearance | White to slightly grey powder/solid[1][2] |
| Melting Point | 60-68 °C[1][2][4][5] |
| Boiling Point | 164.6-165 °C at 760 mmHg[1][2][4] |
| Density | ~1.407 g/cm³[1][2][4] |
| Solubility | Soluble in methanol[1] |
| Purity (typical) | ≥98.0%[2] |
Synthesis Protocol: Formylation of 1,3,5-Trifluorobenzene via Lithiation
This protocol is based on the lithiation of 1,3,5-trifluorobenzene followed by quenching with dimethylformamide (DMF). This method offers a direct route to this compound.
Reaction Scheme:

Materials and Reagents
-
1,3,5-Trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Apparatus for column chromatography or distillation (for purification)
Experimental Procedure
Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen or argon inlet is thoroughly dried and assembled while hot.
-
The flask is allowed to cool to room temperature under a stream of inert gas.
-
1,3,5-Trifluorobenzene is dissolved in anhydrous THF in the reaction flask.
-
The flask is cooled to a temperature between -78 °C and -90 °C using a dry ice/acetone bath or a cryocooler. A temperature range of -55 to -90 °C is reported to be effective.
Lithiation:
-
n-Butyllithium (n-BuLi) solution in hexanes is added dropwise to the stirred solution of 1,3,5-trifluorobenzene via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at this low temperature for 1-2 hours to ensure complete lithiation.
Formylation:
-
Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at a rate that maintains the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2-3 hours.
-
The cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure this compound as a white solid.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on literature data.
| Parameter | Value/Range |
| Starting Material | 1,3,5-Trifluorobenzene |
| Reagents | n-Butyllithium, N,N-Dimethylformamide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Lithiation Temperature | -55 to -90 °C |
| Formylation Temperature | < -70 °C |
| Reaction Time | Lithiation: 1-2 h; Formylation: 2-3 h; Warm-up: Overnight |
| Reported Yield | Up to 85%[6] |
| Purity (Post-purification) | >98% (by GC)[6] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the aldehyde proton (CHO) is expected to appear at approximately 10.0-10.5 ppm. The aromatic protons will show a complex splitting pattern due to fluorine coupling.
-
¹³C NMR: The carbonyl carbon will have a characteristic resonance in the range of 185-195 ppm.[7]
-
¹⁹F NMR: Will show resonances corresponding to the fluorine atoms on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aromatic aldehyde is expected around 1700-1715 cm⁻¹.[3][7]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (160.09 g/mol ) should be observed.[3]
-
Gas Chromatography (GC): Can be used to determine the purity of the final product. A purity of >98% is typically achieved after purification.[6]
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Anhydrous solvents and reagents are essential for the success of this reaction. All glassware must be thoroughly dried, and the reaction should be carried out under a dry, inert atmosphere (argon or nitrogen).
-
The reaction is performed at very low temperatures . Care should be taken when handling cryogenic baths (dry ice/acetone).
-
1,3,5-Trifluorobenzene and this compound are chemical irritants. Avoid inhalation and contact with skin and eyes.[3]
-
All manipulations should be performed in a well-ventilated fume hood .
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound CAS 58551-83-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:58551-83-0 | Chemsrc [chemsrc.com]
- 5. This compound | 58551-83-0 [sigmaaldrich.com]
- 6. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Knoevenagel Condensation of 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4,6-trifluorobenzaldehyde in the Knoevenagel condensation reaction. This versatile reaction is a cornerstone of carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and drug development. The unique trifluorophenyl moiety can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, this compound) and an active methylene (B1212753) compound, catalyzed by a base. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield.
Applications in Drug Development
The products derived from the Knoevenagel condensation of this compound are of significant interest in drug discovery. The resulting trifluorobenzylidene derivatives possess a reactive α,β-unsaturated system, a known pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins. This covalent interaction can lead to the inhibition of enzymes or the modulation of protein function.
Notably, α,β-unsaturated ketones and nitriles are scaffolds found in numerous compounds with demonstrated anticancer activity.[1] The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance properties like lipophilicity and metabolic stability.[2] While direct studies on the signaling pathways of this compound Knoevenagel adducts are limited, related fluorinated compounds and their heterocyclic derivatives have been shown to target key cancer-related signaling pathways. For instance, pyrazole (B372694) derivatives, which can be synthesized from the Knoevenagel condensation products, have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.[3]
Data Presentation: Knoevenagel Condensation of this compound
The following tables summarize the available quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds under different reaction conditions.
Table 1: Reaction with Malononitrile (B47326)
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine (B6355638) | Ethanol | Room Temperature | 2-4 h | ~95% | [4] |
| NiCu@MWCNT | H₂O/CH₃OH (1:1) | 25 °C | 35 min | 74 ± 3% | [5] |
Table 2: Reaction with Ethyl Cyanoacetate (B8463686) (Representative Data for Fluorinated Benzaldehydes)
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3-6 h | High | [2] |
| DABCO/[HyEtPy]Cl | Water | 50 °C | 40 min | 97% | [6] |
Table 3: Reaction with Diethyl Malonate (Representative Data)
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium Hydride | DMF | 70 °C | Overnight | Quantitative | [6] |
| Potassium Hydroxide | DMSO | Room Temperature | 8 h | - | [7] |
Note: Data for ethyl cyanoacetate and diethyl malonate with this compound is limited; representative data for similar fluorinated benzaldehydes is provided for guidance.
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol
Materials:
-
This compound (1 mmol, 160.1 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and malononitrile in 10 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), the product may precipitate. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Catalyst-Free Condensation with Malononitrile in Water/Glycerol
Materials:
-
This compound (3 mmol)
-
Malononitrile (3.5 mmol)
-
Water (2.5 mL)
-
Glycerol (2.5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, combine this compound and malononitrile.[8]
-
Add 5 mL of a 1:1 mixture of water and glycerol.[8]
-
Stir the solution vigorously at room temperature for 24 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can often be isolated by filtration, washed with cold water, and dried.[8]
Protocol 3: Microwave-Assisted Condensation with Malononitrile
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Methanol (3 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound and malononitrile in methanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60°C and 20 W for 30 minutes.
-
After cooling, filter the solution and wash the collected solid with water.
-
The product can be further purified by recrystallization.
Visualizations
Reaction Workflow
Potential Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
Application Notes and Protocols for the Wittig Reaction of 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Wittig reaction with 2,4,6-Trifluorobenzaldehyde. Due to the electron-withdrawing nature of the fluorine substituents, this substrate is highly reactive towards nucleophilic attack by phosphorus ylides. These protocols are based on established methodologies for aromatic aldehydes and have been adapted to account for the specific electronic properties of this compound.
The Wittig reaction is a versatile and powerful method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[1][2] The reaction's stereochemical outcome, yielding either the (E)- or (Z)-alkene, is largely dependent on the stability of the ylide used.[3][4]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group that delocalizes the negative charge of the carbanion, making them less reactive. They generally favor the formation of the thermodynamically more stable (E)-alkene.[3][5]
-
Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are more reactive and, under salt-free conditions, generally lead to the kinetically controlled (Z)-alkene.[1][6]
An alternative to the classic Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions. The HWE reaction often provides excellent (E)-selectivity and simplifies purification, as the phosphate (B84403) byproduct is water-soluble.[7][8]
Data Presentation: Predicted Stereochemical Outcomes
The choice of ylide is critical in determining the stereochemical outcome of the Wittig reaction with this compound. The following table summarizes the expected major products for different types of ylides.
| Ylide Type | Ylide Example | Reagent Name | Expected Major Isomer |
| Stabilized | Ph₃P=CHCO₂Et | Ethyl (triphenylphosphoranylidene)acetate | (E)-alkene |
| Non-stabilized | Ph₃P=CH₂ | Methylenetriphenylphosphorane | (Z)-alkene (if applicable) |
| Non-stabilized | Ph₃P=CHPh | Benzylidenetriphenylphosphorane | (Z)-alkene |
Experimental Protocols
Protocol 1: Synthesis of (E)-ethyl 3-(2,4,6-trifluorophenyl)acrylate using a Stabilized Ylide
This protocol details the synthesis of an (E)-alkene using a commercially available, stabilized ylide. This method is generally preferred for its operational simplicity and high stereoselectivity for the (E)-isomer.[5]
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica (B1680970) Gel for column chromatography
-
Hexanes
-
Ethyl Acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.0 to 1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product, containing the desired alkene and triphenylphosphine (B44618) oxide byproduct, is then purified using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separation.
-
Protocol 2: Synthesis of 1-fluoro-2,4-divinyl-3,5-difluorobenzene using a Non-Stabilized Ylide
This protocol describes the in-situ generation of a non-stabilized ylide, which is expected to favor the formation of the (Z)-alkene.[1]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A distinct color change (e.g., to deep red or orange) typically indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene isomer.
-
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
The HWE reaction is an excellent alternative for the stereoselective synthesis of (E)-alkenes, particularly when using stabilized phosphonates.[7][9]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Phosphonate (B1237965) Anion Formation:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
HWE Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture overnight, monitoring its progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
The crude product, containing the desired alkene and water-soluble phosphate byproducts, can be purified by column chromatography.
-
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: General experimental workflow for the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Pyrimidines Using 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and protocols for the synthesis of fluorinated pyrimidine derivatives utilizing 2,4,6-Trifluorobenzaldehyde as a key starting material via the Biginelli reaction, a robust and versatile multi-component condensation reaction.
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative.[1] This powerful reaction allows for the efficient construction of dihydropyrimidinones (DHPMs) and their thio-analogs, which can serve as versatile precursors for a diverse library of pyrimidine-based compounds. The use of this compound in this reaction provides a direct route to pyrimidines bearing a trifluorophenyl moiety, a valuable pharmacophore in modern drug design.
Synthesis of 4-(2,4,6-Trifluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
A plausible and efficient method for the synthesis of pyrimidine derivatives from this compound is the Biginelli reaction. This one-pot, three-component synthesis offers a straightforward approach to producing dihydropyrimidinones, which are valuable intermediates in organic synthesis and medicinal chemistry.
Overall Reaction Scheme
Caption: General scheme of the Biginelli reaction for pyrimidine synthesis.
Experimental Protocol
This protocol is adapted from established Biginelli reaction procedures for substituted aromatic aldehydes.[2][3]
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) (10 mol%) or concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (B145695) or Acetonitrile (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Add the solvent (ethanol or acetonitrile, approximately 20-30 mL).
-
Add the catalyst, for example, Yb(OTf)₃ (10 mol%) or a few drops of concentrated HCl.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath for about 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven to obtain the crude 4-(2,4,6-Trifluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a pure crystalline solid.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 4-(2,4,6-Trifluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
| Entry | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Conc. HCl | Ethanol | 4 | 85-90 |
| 2 | Yb(OTf)₃ | Acetonitrile | 2 | 90-95 |
| 3 | No Catalyst | Ethanol | 12 | < 20 |
Yields are based on analogous reactions reported in the literature and are expected for this specific substrate.
Table 2: Expected Spectroscopic Data for 4-(2,4,6-Trifluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
| Spectroscopic Data | Expected Values |
| ¹H NMR | δ (ppm): 1.2 (t, 3H, CH₃ of ester), 2.3 (s, 3H, CH₃ at C6), 4.1 (q, 2H, CH₂ of ester), 5.4 (d, 1H, CH at C4), 7.0-7.2 (m, 2H, Ar-H), 7.8 (s, 1H, NH), 9.2 (s, 1H, NH) |
| ¹³C NMR | δ (ppm): 14.5 (CH₃ of ester), 18.0 (CH₃ at C6), 55.0 (C4), 60.0 (CH₂ of ester), 100.0 (Ar-C), 105.0 (d, Ar-CF), 112.0 (d, Ar-CF), 148.0 (C6), 152.0 (C=O of urea), 160.0 (d, Ar-CF), 165.0 (C=O of ester) |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₄H₁₃F₃N₂O₃ |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.
Application in Drug Development
The synthesized 4-(2,4,6-Trifluorophenyl)-dihydropyrimidinone is a versatile intermediate for the development of novel drug candidates. The dihydropyrimidine (B8664642) core can be further modified through various chemical transformations to generate a library of compounds for biological screening.
Potential Signaling Pathway Inhibition
Many pyrimidine-based drugs are known to act as kinase inhibitors. The trifluorophenyl pyrimidine scaffold can be a starting point for designing inhibitors targeting various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Bruton's tyrosine kinase (BTK).
Caption: Workflow for drug discovery using the synthesized pyrimidine.
Conclusion
The Biginelli reaction provides an efficient and atom-economical pathway for the synthesis of 4-(2,4,6-Trifluorophenyl)-substituted dihydropyrimidinones. This protocol offers a reliable method for researchers in academia and industry to access this valuable scaffold for further chemical exploration and drug discovery efforts. The resulting compounds are promising starting points for the development of novel therapeutic agents, particularly in the area of oncology. Further studies can focus on the diversification of this core structure and the evaluation of its biological activities against various disease targets.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,4,6-Trifluorobenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry. The strategic placement of three fluorine atoms on the benzaldehyde (B42025) ring profoundly influences its chemical reactivity and the biological properties of its derivatives. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity, combined with the potential of fluorine to improve metabolic stability, binding affinity, and lipophilicity of drug candidates, positions this compound as a valuable building block in the design and synthesis of novel therapeutic agents. Its applications span various therapeutic areas, including the development of anticancer and antifungal compounds. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of bioactive molecules.
Core Applications in Drug Discovery
Derivatives of this compound are key precursors to several classes of biologically active compounds, most notably chalcones and pyrazolines, which have shown promise as anticancer and antifungal agents. The aldehyde functionality serves as a versatile handle for various chemical transformations, including Claisen-Schmidt condensation and subsequent cyclization reactions, leading to a diverse array of heterocyclic scaffolds.
Anticancer Applications
Chalcones and their pyrazoline derivatives synthesized from fluorinated benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the modulation of critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.
Antifungal Applications
The pyrazoline scaffold, readily accessible from this compound-derived chalcones, is a known pharmacophore in antifungal drug discovery. These compounds can exhibit potent activity against a range of pathogenic fungi. The trifluoromethyl group can enhance the antifungal potency of these derivatives.
Data Presentation
The following tables summarize the biological activity of chalcone (B49325) and pyrazoline derivatives structurally related to those that can be synthesized from this compound. This data provides a benchmark for evaluating newly synthesized compounds.
Table 1: In Vitro Anticancer Activity of Chalcone Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-1 | (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | A549 (Lung) | 1.7 | [1] |
| Chalcone-2 | (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | HepG2 (Liver) | 0.21 | [1] |
| Chalcone-3 | (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 11.7 | [1] |
| Chalcone-4 | 4-fluoro-2'-hydroxychalcone | HeLa (Cervical) | >10 | [1] |
Table 2: In Vitro Antifungal Activity of Pyrazoline Derivatives
| Compound ID | Structure | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazoline-1 | 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline | Sclerotinia sclerotiorum | >50 | [2] |
| Pyrazoline-2 | 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline | Physalospora piricola | >50 | [2] |
| Pyrazoline-3 | 1-acetyl-3-(2-fluorophenyl)-5-(4-isopropylphenyl)-2-pyrazoline | Pyricularia oryzae | >50 | [2] |
Experimental Protocols
The following protocols describe the synthesis of a chalcone derivative from this compound and its subsequent conversion to a pyrazoline. These protocols are adapted from established literature procedures for similar benzaldehyde derivatives.[3][4]
Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,4,6-trifluorophenyl)prop-2-en-1-one (A Chalcone Derivative)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 4-hydroxyacetophenone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask, dissolve 10 mmol of 4-hydroxyacetophenone in 50 mL of ethanol with stirring.
-
To this solution, add 10 mmol of this compound.
-
Slowly add a solution of 20 mmol of potassium hydroxide in 20 mL of ethanol to the reaction mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Acidify the mixture with 10% HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of 2-(5-(2,4,6-trifluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (A Pyrazoline Derivative)
This protocol describes the cyclocondensation of the synthesized chalcone with hydrazine (B178648) hydrate (B1144303) to yield a pyrazoline derivative.
Materials:
-
(E)-1-(4-hydroxyphenyl)-3-(2,4,6-trifluorophenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Round bottom flask
Procedure:
-
In a 100 mL round bottom flask, dissolve 5 mmol of the chalcone from Protocol 1 in 30 mL of ethanol.
-
Add 10 mmol of hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated pyrazoline is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from an appropriate solvent if necessary.
Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway
Derivatives of benzaldehydes have been shown to modulate the MAPK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis. The pathway consists of a cascade of protein kinases: MAPKKK (e.g., Raf), MAPKK (e.g., MEK), and MAPK (e.g., ERK, JNK, p38).[5] Dysregulation of this pathway is a hallmark of many cancers.
Caption: MAPK signaling pathway and potential inhibition by benzaldehyde derivatives.
General Synthetic Workflow
The synthesis of potential anticancer and antifungal agents from this compound typically follows a two-step process involving the formation of a chalcone intermediate, followed by cyclization to a pyrazoline.
Caption: General workflow for synthesis and evaluation of bioactive compounds.
Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of synthesized compounds.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Trifluorobenzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-trifluorobenzaldehyde as a versatile intermediate in the synthesis of potential agrochemicals. While direct synthesis of a commercially named agrochemical from this specific starting material is not extensively documented in publicly available literature, its structural features make it an ideal candidate for the synthesis of fluorinated active ingredients, particularly fungicides and insecticides containing pyrazole (B372694) and other heterocyclic scaffolds. The fluorine atoms on the phenyl ring can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final compound, which are desirable properties for modern agrochemicals.
This document outlines a representative synthetic pathway for a hypothetical pyrazole-based fungicide, including detailed experimental protocols and characterization data. The presented methodologies are based on established chemical transformations commonly employed in agrochemical research and development.
Synthesis of a Chalcone (B49325) Intermediate (E)-1-(4-chlorophenyl)-3-(2,4,6-trifluorophenyl)prop-2-en-1-one
Chalcones are important intermediates in the synthesis of various heterocyclic compounds, including pyrazoles, which are known to exhibit fungicidal activity. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) is a key step in generating this scaffold.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Sodium hydroxide (B78521) (2.0 eq)
-
Water
-
Stirring apparatus
-
Beaker
-
Filter funnel and paper
Procedure:
-
Dissolve this compound (1.0 eq) and 4-chloroacetophenone (1.0 eq) in ethanol in a beaker with stirring.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Slowly add the sodium hydroxide solution to the aldehyde and ketone mixture with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with constant stirring.
-
A solid precipitate of the chalcone will form. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Dry the crude product and recrystallize from ethanol to obtain pure (E)-1-(4-chlorophenyl)-3-(2,4,6-trifluorophenyl)prop-2-en-1-one.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| (E)-1-(4-chlorophenyl)-3-(2,4,6-trifluorophenyl)prop-2-en-1-one | C₁₅H₈ClF₃O | 296.67 | 85-90 | 98-100 |
Synthesis of a Pyrazole Fungicide Candidate: 5-(4-chlorophenyl)-3-(2,4,6-trifluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
The synthesized chalcone can be readily converted to a pyrazole derivative by cyclization with thiosemicarbazide (B42300). The resulting pyrazole-1-carbothioamide scaffold is a known toxophore in several commercial fungicides.
Experimental Protocol:
Materials:
-
(E)-1-(4-chlorophenyl)-3-(2,4,6-trifluorophenyl)prop-2-en-1-one (1.0 eq)
-
Thiosemicarbazide (1.2 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Glacial acetic acid
-
Reflux condenser
-
Stirring apparatus
-
Beaker
-
Filter funnel and paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) in ethanol.
-
Add thiosemicarbazide (1.2 eq) to the solution.
-
Add a solution of sodium hydroxide (2.0 eq) in ethanol to the reaction mixture.
-
Reflux the mixture for 8-10 hours with constant stirring. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Acidify the mixture with glacial acetic acid to precipitate the pyrazole derivative.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-chlorophenyl)-3-(2,4,6-trifluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-(4-chlorophenyl)-3-(2,4,6-trifluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₁₆H₁₁ClF₃N₃S | 387.79 | 75-80 | 175-177 |
Visualizations
Caption: Synthetic workflow for a hypothetical pyrazole fungicide.
Caption: Rationale for using this compound in agrochemical synthesis.
Application Notes and Protocols: 2,4,6-Trifluorobenzaldehyde as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-trifluorobenzaldehyde as a key building block in the synthesis of bioactive molecules, with a particular focus on the development of the HIV-1 integrase inhibitor, Bictegravir. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in a research and development setting.
Introduction
This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of three fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule, enhancing its reactivity and often imparting desirable pharmacokinetic properties to the final bioactive compound, such as increased metabolic stability and binding affinity.
Application in the Synthesis of Bictegravir
A prominent example of the utility of this compound is in the synthesis of Bictegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI). The 2,4,6-trifluorobenzyl moiety of Bictegravir is crucial for its high potency and favorable resistance profile. The synthesis involves the initial conversion of this compound to 2,4,6-trifluorobenzylamine, which is then coupled with the core carboxylic acid of the Bictegravir molecule.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of Bictegravir.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Reductive Amination | This compound | 2,4,6-Trifluorobenzylamine | NH3, H2, Raney-Ni or Pd/C, solvent (e.g., Methanol) | ~85% | Patent Data |
| Amide Coupling | 2,4,6-Trifluorobenzylamine | Bictegravir | (2R,5S,13aR)-8-hydroxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydropyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazepine-10-carboxylic acid, Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | High | Patent Data |
| Bioactivity of Bictegravir | Value |
| IC50 (HIV-1 Integrase Strand Transfer) | 7.5 ± 0.3 nM |
| EC50 (HIV-1 Replication in MT-2 cells) | 1.5 nM |
| EC50 (HIV-1 Replication in MT-4 cells) | 2.4 nM |
| EC50 (HIV-1 Replication in primary CD4+ T lymphocytes) | 1.5 ± 0.3 nM |
| EC50 (HIV-1 Replication in monocyte-derived macrophages) | 6.6 ± 4.1 nM |
Experimental Protocols
This protocol describes the conversion of this compound to 2,4,6-trifluorobenzylamine.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Ammonia (B1221849) (7N solution in MeOH)
-
Raney-Nickel (or 10% Palladium on Carbon)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).
-
Carefully add Raney-Nickel (50% slurry in water, ~0.1 eq) or 10% Pd/C to the reaction mixture.
-
Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, filter, and concentrate to afford 2,4,6-trifluorobenzylamine.
This protocol outlines the coupling of 2,4,6-trifluorobenzylamine with the carboxylic acid core of Bictegravir.
Materials:
-
(2R,5S,13aR)-8-hydroxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydropyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazepine-10-carboxylic acid
-
2,4,6-Trifluorobenzylamine
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Dissolve the carboxylic acid core of Bictegravir (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 2,4,6-trifluorobenzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Bictegravir.
Visualizations
Signaling Pathway: Inhibition of HIV-1 Integrase by Bictegravir
The following diagram illustrates the mechanism of action of Bictegravir in inhibiting the HIV-1 integrase enzyme, a critical step in the viral replication cycle.
Caption: Inhibition of HIV-1 Integrase by Bictegravir.
Experimental Workflow: Synthesis of Bictegravir
This diagram outlines the key steps in the synthesis of Bictegravir, starting from this compound.
Caption: Synthetic workflow for Bictegravir.
Other Potential Applications
While the synthesis of Bictegravir is a major application, the reactivity of this compound makes it a valuable precursor for a range of other potential bioactive molecules. Its aldehyde functionality allows for participation in various C-C and C-N bond-forming reactions, including:
-
Wittig reactions: To form fluorinated stilbene (B7821643) derivatives, which can possess interesting photophysical or biological properties.
-
Aldol condensations: To generate α,β-unsaturated carbonyl compounds, which are versatile intermediates for the synthesis of various heterocyclic systems.
-
Synthesis of Schiff bases and their derivatives: Condensation with various amines can lead to a diverse library of imines, which can be further reduced to secondary amines or used as ligands in coordination chemistry.
These potential applications highlight the versatility of this compound as a building block in medicinal chemistry and drug discovery beyond its role in the synthesis of HIV-1 integrase inhibitors. Further exploration of its reactivity is likely to yield novel compounds with a wide range of biological activities.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4,6-Trifluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions with 2,4,6-trifluorobenzaldehyde derivatives. This substrate is characterized by its electron-deficient aromatic ring and steric hindrance from the ortho-fluorine substituents, which necessitates carefully optimized reaction conditions for successful carbon-carbon bond formation. The resulting biaryl aldehyde scaffolds are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. When employing this compound as the electrophilic partner, the high electronegativity of the fluorine atoms and their presence at the ortho positions can pose challenges. These challenges include slower rates of oxidative addition to the palladium catalyst and potential side reactions. However, the use of advanced catalyst systems, particularly those featuring bulky, electron-rich phosphine (B1218219) ligands, has proven effective in overcoming these obstacles to achieve high-yielding transformations. Careful selection of the palladium source, ligand, base, and solvent system is critical for the successful synthesis of the desired biaryl benzaldehyde (B42025) derivatives.
General Reaction Scheme
The Suzuki-Miyaura coupling of a this compound derivative (where X is a leaving group, typically Br or I) with an arylboronic acid is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes recommended conditions and expected yields for the Suzuki coupling of 2,4,6-trifluorobromobenzaldehyde with various arylboronic acids. These data are representative and based on protocols for structurally similar fluorinated and sterically hindered aryl halides.[1][2] Optimization for each specific substrate combination may be necessary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 18 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-AmylOH | 100 | 14 | 70-80 |
| 5 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 24 | 65-75 |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound derivatives. Protocol A provides a general method using a Buchwald ligand, while Protocol B is adapted from a procedure for a similar benzaldehyde derivative.[2]
Protocol A: General Procedure for Suzuki Coupling of 2,4,6-Trifluorobromobenzaldehyde
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
2,4,6-Trifluorobromobenzaldehyde (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
SPhos (0.04 equiv., 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous powder (2.0 equiv.)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,4,6-trifluorobromobenzaldehyde, the arylboronic acid, and potassium phosphate.
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the flask.
-
Add anhydrous toluene and degassed water (e.g., a 10:1 v/v ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol B: Modified Procedure for the Synthesis of Biaryl Aldehydes[2]
This protocol is adapted from the synthesis of 4-biphenylcarboxaldehyde and can be applied to this compound derivatives.
Materials:
-
2,4,6-Trifluorobromobenzaldehyde (1.0 equiv.)
-
Arylboronic acid (1.05 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.003 equiv., 0.3 mol%)
-
Triphenylphosphine (PPh₃) (0.009 equiv., 0.9 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (1.2 equiv.)
-
1-Propanol
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2,4,6-trifluorobromobenzaldehyde and the arylboronic acid in 1-propanol.
-
To the stirred solution, add palladium(II) acetate and triphenylphosphine.
-
Add the 2 M sodium carbonate solution and deionized water.
-
Reaction Execution: Heat the mixture to reflux.
-
Monitor the reaction by TLC or ¹H NMR until the starting material is consumed (typically 1-4 hours).
-
Work-up and Purification: After completion, cool the reaction mixture and add water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the desired biaryl aldehyde.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of biaryl aldehydes via Suzuki coupling.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a third-generation Buchwald precatalyst), or a stronger base like cesium carbonate.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the boronic acid can be minimized by ensuring a strictly anaerobic environment and using the correct stoichiometry of reactants.
-
Protodeboronation: Unstable boronic acids may undergo protodeboronation. Using the corresponding boronate ester (e.g., pinacol (B44631) ester) can sometimes mitigate this issue by providing a slow release of the boronic acid under the reaction conditions.
-
Reagent Purity: The purity of the reagents, particularly the boronic acid and the solvent, is crucial for a successful reaction. Ensure that the solvent is anhydrous and thoroughly degassed.
References
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
Fluorinated organic molecules often exhibit unique pharmacological properties, including increased metabolic stability and enhanced binding affinity. 2,4,6-Trifluorobenzaldehyde is a versatile fluorinated building block that can be utilized in the synthesis of diverse heterocyclic scaffolds, which are common cores in many kinase inhibitors. This document provides a detailed protocol for the synthesis of a novel potential kinase inhibitor based on a dihydropyrimidinone (DHPM) scaffold, derived from this compound. DHPMs are a class of compounds known to exhibit a range of biological activities, including kinase inhibition.[1]
This protocol outlines the synthesis via the Biginelli reaction, a one-pot multicomponent reaction that is efficient and atom-economical.[2] Additionally, protocols for a representative kinase inhibition assay and a discussion of a relevant signaling pathway, the PI3K/Akt/mTOR pathway, are provided.
Data Presentation
The following table represents hypothetical data for a newly synthesized compound, DHPM-TFBA , evaluated for its inhibitory activity against a panel of selected kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| DHPM-TFBA | PI3Kα | 85 |
| PI3Kβ | 150 | |
| PI3Kδ | 220 | |
| PI3Kγ | 180 | |
| Akt1 | 450 | |
| mTOR | 600 | |
| Staurosporine (Control) | PI3Kα | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methyl-2-oxo-4-(2,4,6-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DHPM-TFBA)
This protocol describes the synthesis of a dihydropyrimidinone derivative from this compound via the Biginelli reaction.[2][3]
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (B1235776) (1.0 eq)
-
Urea (B33335) (1.5 eq)
-
Ethanol (B145695) (solvent)
-
Hydrochloric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.60 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g).
-
Add 20 mL of ethanol to the flask.
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture as a catalyst.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 15 mL) to remove any unreacted urea and catalyst.
-
Recrystallize the crude product from hot ethanol to obtain the pure ethyl 6-methyl-2-oxo-4-(2,4,6-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compound against a specific kinase, for example, PI3Kα.
Materials:
-
Synthesized inhibitor (DHPM-TFBA)
-
PI3Kα enzyme
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the inhibitor (DHPM-TFBA) in DMSO. A typical starting concentration is 100 µM.
-
In a 384-well plate, add the assay buffer.
-
Add the serially diluted inhibitor to the wells. Include a positive control (a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Add the PI3Kα enzyme to all wells except the negative control.
-
Add the Eu-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of DHPM-TFBA.
Experimental Workflow
Caption: Workflow for the synthesis of the novel kinase inhibitor DHPM-TFBA.
References
- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Preparation of Schiff Bases from 2,4,6-Trifluorobenzaldehyde: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2,4,6-trifluorobenzaldehyde. This class of compounds holds significant interest due to the unique electronic properties conferred by the trifluorophenyl moiety, making them valuable synthons in medicinal chemistry and materials science.
Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine and an aldehyde.[1] The incorporation of the this compound scaffold can significantly influence the physicochemical and biological properties of the resulting Schiff base, including its lipophilicity, metabolic stability, and receptor-binding interactions. These compounds are being explored for a range of applications, including as antimicrobial and anticancer agents.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of various Schiff bases from this compound and different primary amines.
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| Aniline (B41778) | N-(2,4,6-Trifluorobenzylidene)aniline | 85 | 68-70 | [1] |
| 4-Methylaniline | N-(2,4,6-Trifluorobenzylidene)-4-methylaniline | 88 | 85-87 | [1] |
| 4-Methoxyaniline | N-(2,4,6-Trifluorobenzylidene)-4-methoxyaniline | 90 | 110-112 | [1] |
| 4-Chloroaniline | N-(2,4,6-Trifluorobenzylidene)-4-chloroaniline | 82 | 98-100 | [1] |
| 4-Nitroaniline | N-(2,4,6-Trifluorobenzylidene)-4-nitroaniline | 75 | 145-147 | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative Schiff base, N-(2,4,6-Trifluorobenzylidene)aniline.
Synthesis of N-(2,4,6-Trifluorobenzylidene)aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 160.1 mg) in absolute ethanol (10 mL).
-
To this solution, add aniline (1.0 mmol, 93.1 mg) dissolved in absolute ethanol (10 mL).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the reaction mixture further in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the purified Schiff base as crystalline solids.
-
Dry the purified product in a desiccator and record the final yield and melting point.
Characterization Data for N-(2,4,6-Trifluorobenzylidene)aniline:
-
Appearance: Pale yellow solid
-
Yield: 85%[1]
-
Melting Point: 68-70 °C[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, -CH=N-), 7.45-7.35 (m, 2H, Ar-H), 7.25-7.15 (m, 3H, Ar-H), 6.85 (t, J = 8.0 Hz, 2H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5 (d, J = 252.5 Hz, C-F), 160.0 (d, J = 250.4 Hz, C-F), 158.2 (-CH=N-), 151.0, 129.3, 126.8, 121.2, 112.0 (t, J = 21.2 Hz, Ar-C), 101.5 (t, J = 25.3 Hz, Ar-C).
-
IR (KBr, cm⁻¹): 1625 (C=N stretching), 1600, 1490 (C=C aromatic stretching).
Experimental Workflow Diagram
Caption: General workflow for the synthesis of Schiff bases from this compound.
Potential Applications in Drug Development
Schiff bases are a versatile class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The presence of the highly electronegative fluorine atoms in the 2,4,6-trifluorophenyl ring can enhance the biological activity of the Schiff base. Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its cell membrane permeability and bioavailability. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the azomethine group, which is often crucial for biological activity.
Researchers in drug development can utilize the protocols described herein to synthesize a library of Schiff bases derived from this compound for screening against various biological targets. The straightforward nature of the synthesis allows for the rapid generation of diverse structures by varying the primary amine component. Subsequent structure-activity relationship (SAR) studies can then be conducted to optimize the lead compounds for improved potency and selectivity.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4,6-Trifluorobenzaldehyde by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-Trifluorobenzaldehyde by recrystallization. The information is designed to assist researchers in overcoming common challenges and optimizing their purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, the impure solid is dissolved in a minimal amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.
Q2: What are the key physical properties of this compound relevant to its recrystallization?
Understanding the physical properties of this compound is crucial for designing an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₃O | [1] |
| Molecular Weight | 160.09 g/mol | [1] |
| Appearance | White to slightly grey powder/flakes | [2] |
| Melting Point | 60-69 °C | [2] |
| Boiling Point | ~165 °C | [2] |
| Solubility | Soluble in Methanol (B129727) | [2] |
| Air Sensitivity | Air Sensitive | [2] |
Q3: How do I select a suitable solvent for the recrystallization of this compound?
The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be very soluble in the hot solvent to allow for complete dissolution.
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
"Like dissolves like": As a polar molecule, this compound is soluble in polar solvents like methanol.[2] For a two-solvent system, a combination of a polar solvent in which the compound is soluble (e.g., ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane) can be effective.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent at low temperatures. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Try a different solvent or a two-solvent system (add an anti-solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound (60-66 °C).- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of additional solvent to the hot solution before cooling. |
| Poor recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals.- Consider a different solvent in which the compound is less soluble when cold. |
| The recrystallized product is still impure. | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively separate the impurities.- Inadequate washing of the crystals. | - Allow the solution to cool slowly and undisturbed.- Perform a second recrystallization using a different solvent system.- Wash the crystals thoroughly with a small amount of ice-cold solvent. |
| The solution is colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Methanol)
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring and gently heating until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol. Dry the crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethyl Acetate (B1210297)/Hexane)
This method is useful when a single suitable solvent cannot be found. The ideal solvent pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, with both solvents being miscible.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane (B92381) (the "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold mixture of ethyl acetate and hexane, and dry under vacuum. A patent for a similar compound, 2,4-dichloro-5-fluorobenzaldehyde, describes recrystallization from n-hexane, suggesting its potential as a "poor" solvent in this system.[3]
Visualizations
References
Technical Support Center: 2,4,6-Trifluorobenzaldehyde Reaction Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2,4,6-Trifluorobenzaldehyde and removing impurities from its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in reactions involving this compound?
A1: Impurities can arise from several sources:
-
Starting Materials: The primary precursor, 1,3,5-trifluorobenzene (B1201519), may contain residual solvents or byproducts from its own synthesis, such as difluorochlorobenzene.[1] The purity of formylating agents and catalysts is also critical.
-
Side Reactions: During the formylation of 1,3,5-trifluorobenzene (e.g., via a Gattermann-Koch type reaction), side reactions such as over-formylation or the formation of isomers can occur, though the symmetric nature of the starting material minimizes the latter.[2][3]
-
Degradation: this compound is sensitive to air and can oxidize to form 2,4,6-trifluorobenzoic acid, a common impurity.[4] At elevated temperatures, polymerization or decomposition can also occur.[4][5]
-
Reaction Work-up: Impurities can be introduced during the work-up procedure, such as residual solvents or salts from aqueous washes.
Q2: My final product of a reaction using this compound shows a new, significant impurity peak in the GC-MS analysis. What could it be?
A2: If your reaction conditions involved nucleophiles or strong bases, it's possible that one of the fluorine atoms on the benzaldehyde (B42025) has undergone nucleophilic aromatic substitution. Additionally, if oxidizing agents were present, the aldehyde group could have been oxidized to a carboxylic acid (2,4,6-trifluorobenzoic acid). If the reaction was run at high temperatures for an extended period, thermal decomposition or polymerization might have occurred.
Q3: How can I minimize the formation of 2,4,6-trifluorobenzoic acid during my reaction and work-up?
A3: To minimize oxidation, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially at elevated temperatures. During the work-up, avoid prolonged exposure to air. If performing an extraction, deoxygenated solvents can be beneficial.
Q4: Is it possible to remove unreacted 1,3,5-trifluorobenzene from my crude this compound product?
A4: Yes, due to the difference in their boiling points (1,3,5-trifluorobenzene: ~75-76 °C; this compound: ~165 °C), fractional distillation under atmospheric or reduced pressure is an effective method for separating the unreacted starting material from the product.
Troubleshooting Guides
Issue 1: Presence of a Solid White Precipitate in the Purified this compound
-
Possible Cause: The most likely identity of a solid white precipitate is 2,4,6-trifluorobenzoic acid, formed by the oxidation of the aldehyde.
-
Troubleshooting Steps:
-
Analysis: Confirm the identity of the precipitate using techniques like FT-IR (looking for a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid) or by dissolving a small sample in a suitable solvent and analyzing by GC-MS.
-
Purification:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic 2,4,6-trifluorobenzoic acid will be deprotonated and move into the aqueous layer. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and remove the solvent under reduced pressure.
-
Recrystallization: If the concentration of the benzoic acid is low, recrystallization may be effective. The choice of solvent will depend on the specific impurities present.
-
-
Issue 2: Yellowing or Darkening of the Product Upon Storage
-
Possible Cause: Discoloration can indicate the formation of polymeric impurities or degradation products, often initiated by exposure to air, light, or residual acidic or basic species.
-
Troubleshooting Steps:
-
Storage Conditions: Store purified this compound under an inert atmosphere, in a tightly sealed amber glass container, and in a cool, dark place.
-
Repurification: If the product has discolored, it may need to be repurified by vacuum distillation or recrystallization.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₇H₃F₃O | 160.09 | 165 | 60 |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | 75-76 | -5.5 |
| 2,4,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | ~250 | 134-138 |
| Difluorochlorobenzene (isomer) | C₆H₃ClF₂ | 148.54 | ~127-130 | N/A |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is effective for removing non-volatile impurities such as polymers and the higher-boiling 2,4,6-trifluorobenzoic acid, as well as lower-boiling impurities like residual 1,3,5-trifluorobenzene.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is thoroughly dry.
-
Procedure:
-
Place the crude this compound into a round-bottom flask with a magnetic stir bar.
-
Gently heat the distillation flask using a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 165 °C.[6][8] A nomograph can be used to estimate the boiling point at a given pressure.
-
It is advisable to collect the purified aldehyde in a receiving flask cooled with an ice bath to minimize evaporation.
-
Protocol 2: Purification by Recrystallization
This method is suitable for removing small amounts of impurities from a solid crude product.
Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[9][10] Common solvent systems for recrystallization include ethanol/water or hexane/ethyl acetate (B1210297) mixtures.[11]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled. A subsequent hot filtration is necessary to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Analytical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound sample in a high-purity volatile solvent such as acetonitrile (B52724) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
GC-MS Parameters (Example):
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for impurity identification.
-
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting pathway for identifying and removing impurities.
References
- 1. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 2,4,6-Trifluorobenzaldehyde with Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorobenzaldehyde and amines.
Troubleshooting Guide
Researchers may encounter challenges during the reaction of this compound with amines. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired imine/enamine product. | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Hydrolysis of the product: Imines and enamines can be susceptible to hydrolysis, especially in the presence of water and acid.[1][2] 3. Steric hindrance: A bulky amine or the aldehyde itself can slow down the reaction. | 1. Extend reaction time: Monitor the reaction by TLC or other analytical methods to determine the optimal reaction time. 2. Anhydrous conditions: Ensure all reagents and solvents are dry. Use of a drying agent like anhydrous MgSO₄ or molecular sieves can be beneficial.[3] 3. Use of a catalyst: A catalytic amount of a weak acid (e.g., acetic acid) can promote imine formation.[2] However, be cautious as strong acids can fully protonate the amine, rendering it non-nucleophilic.[2] 4. Consider a solvent-free approach: A mechanochemical (grinding) method has been reported to be effective for this specific reaction, avoiding solvent-related issues.[4] |
| Formation of a significant amount of a side product where a fluorine atom is substituted by the amine. | Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack by the amine, leading to the displacement of a fluorine atom.[5][6] This is a common side reaction with highly fluorinated aromatic compounds.[7] | 1. Control the temperature: SNAr reactions are often accelerated by heat. Running the reaction at room temperature or below can help to minimize this side reaction. The mechanochemical approach is performed at room temperature.[4] 2. Choice of solvent: Polar aprotic solvents (e.g., DMSO, DMF) can accelerate SNAr reactions.[4] Consider using a non-polar solvent or a solvent-free approach. 3. Use of a mild base: While a base can be used to trap the HF generated during SNAr, its presence can also promote the reaction. If SNAr is a major issue, avoid strong bases. |
| Formation of multiple unidentified side products. | 1. Decomposition of starting materials or products: this compound or the resulting imine/enamine may be unstable under the reaction conditions. 2. Complex reaction pathways: The reaction may be proceeding through multiple pathways, especially at elevated temperatures. | 1. Optimize reaction conditions: Systematically vary parameters such as temperature, solvent, and catalyst to find conditions that favor the desired product. 2. Purification challenges: The product mixture may be complex. Utilize appropriate chromatographic techniques for separation and characterize all major components. |
| Difficulty in isolating the pure imine/enamine product. | Product instability: The imine or enamine may be unstable to chromatography (e.g., on silica (B1680970) gel) or during workup. | 1. Minimize exposure to water and acid: During workup and purification, avoid acidic conditions and ensure all solvents are anhydrous. 2. Alternative purification methods: Consider purification by crystallization or distillation if the product is amenable. Filtration through a short plug of silica gel has been reported as a rapid purification method for similar fluorinated imines.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary expected reaction between this compound and a primary amine?
The primary reaction is the formation of an imine (also known as a Schiff base), which involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule.[8][9]
Q2: What is the primary expected reaction with a secondary amine?
With a secondary amine, the expected product is an enamine. The reaction proceeds through a similar initial addition and dehydration, but the final step involves the deprotonation of a carbon alpha to the former carbonyl carbon.[10]
Q3: What are the most common side reactions to be aware of?
The most significant side reaction is Nucleophilic Aromatic Substitution (SNAr), where the amine nucleophile attacks the electron-deficient aromatic ring and displaces one of the fluorine atoms.[5][6] This is a well-known reaction for polyfluorinated aromatic compounds. Hydrolysis of the imine or enamine product back to the starting materials is also a possibility if water is present.[1]
Q4: How can I minimize the Nucleophilic Aromatic Substitution (SNAr) side reaction?
To minimize SNAr, it is recommended to:
-
Use mild reaction conditions: Perform the reaction at room temperature, as higher temperatures can favor SNAr.
-
Choose the right solvent: Avoid polar aprotic solvents like DMSO and DMF which are known to accelerate SNAr. A non-polar solvent or a solvent-free (mechanochemical) approach is preferable.[4]
-
Control the stoichiometry: Using a slight excess of the aldehyde may help to consume the amine in the desired imine-forming reaction.
Q5: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, a catalytic amount of a weak acid, such as acetic acid, can accelerate the rate of imine formation.[2] However, it is important to avoid strong acids, which can protonate the amine and render it non-nucleophilic.[2] A successful mechanochemical synthesis has been reported without the use of a catalyst.[4]
Q6: What is a recommended starting point for the experimental protocol?
Based on literature, a mechanochemical, solvent-free approach has been shown to be effective for the synthesis of imines from this compound.[4] This method avoids the complications of solvent choice and often proceeds to high yield at room temperature, which helps to suppress the SNAr side reaction.
Experimental Protocols
Key Experiment: Mechanochemical Synthesis of Imines from this compound
This protocol is adapted from a literature procedure and has been shown to be effective for the synthesis of fluorinated imines.[4]
Materials:
-
This compound
-
Primary amine
-
Mortar and pestle or a ball mill
Procedure:
-
In a clean and dry mortar, add equimolar amounts of this compound and the desired primary amine.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid or oil can be used directly or purified.
-
For purification, the crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and filtered through a short plug of silica gel to remove any unreacted starting materials.[4] The solvent is then removed under reduced pressure to yield the purified imine.
Signaling Pathways and Logical Relationships
The reaction of this compound with a primary amine can proceed through two main competing pathways: the desired imine formation and the undesired Nucleophilic Aromatic Substitution (SNAr). The choice of reaction conditions is critical in directing the outcome towards the desired product.
References
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Yield for 2,4,6-Trifluorobenzaldehyde Condensations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of condensation reactions involving 2,4,6-trifluorobenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knoevenagel condensation with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Knoevenagel condensations with this compound can stem from several factors, primarily related to reaction conditions and reagent quality. The three electron-withdrawing fluorine atoms on the benzaldehyde (B42025) ring make the carbonyl carbon highly electrophilic, which is generally favorable for this reaction. However, optimization is often necessary.
Troubleshooting Steps:
-
Catalyst Choice and Concentration:
-
Weak bases like piperidine (B6355638), pyridine, or ammonium (B1175870) acetate (B1210297) are often effective catalysts. Strong bases can lead to side reactions.
-
Ensure the catalyst is fresh and used in the correct stoichiometric amount. Typically, catalytic amounts (5-20 mol%) are sufficient.
-
-
Solvent Selection:
-
The choice of solvent is critical. Protic solvents like ethanol (B145695) or methanol (B129727) can be effective.
-
Aprotic polar solvents such as DMF have also been shown to give excellent results in some cases.
-
Consider solvent-free conditions, which can sometimes improve yields and are environmentally friendly.
-
-
Reaction Temperature and Time:
-
While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can sometimes lead to the formation of byproducts.
-
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. Removing water, for instance, by azeotropic distillation with a Dean-Stark trap or using molecular sieves, can drive the reaction towards the product.
-
Purity of Reactants: Ensure that this compound and the active methylene (B1212753) compound are pure. Impurities can interfere with the reaction.
Q2: I am observing significant side product formation in my Claisen-Schmidt condensation of this compound with an acetophenone (B1666503) derivative. How can I minimize these?
A2: Side product formation in Claisen-Schmidt condensations is a common issue. The primary side reactions are often the self-condensation of the ketone and Cannizzaro-type reactions of the aldehyde, although the latter is less likely with aldehydes that can form enolates.
Minimization Strategies:
-
Order of Reagent Addition: To minimize the self-condensation of the ketone, slowly add the ketone to a mixture of the this compound and the base catalyst. This ensures that the concentration of the enolate is kept low, favoring the reaction with the more electrophilic aldehyde.
-
Base Concentration: Using a very strong or highly concentrated base can promote side reactions. Titrate the amount of base to find the optimal concentration that promotes the desired condensation without excessive side product formation.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can also promote side reactions. Running the reaction at a lower temperature for a longer period might improve selectivity.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, often with higher selectivity and fewer side products.[1][2][3]
Q3: My reaction mixture has turned into a thick, unmanageable paste. What should I do?
A3: The formation of a thick paste or solid during the reaction is common, especially in solvent-free or highly concentrated reactions. This can hinder effective stirring and lead to an incomplete reaction.
Solutions:
-
Add a Small Amount of Solvent: If the reaction is being run under solvent-free conditions, the addition of a small amount of a suitable solvent (e.g., ethanol, DMF) can help to improve mixing.
-
Mechanical Stirring: If magnetic stirring is insufficient, consider using a mechanical stirrer to ensure the reaction mixture remains homogeneous.
-
Mortar and Pestle for Solvent-Free Reactions: For some solid-state reactions, grinding the reactants together with a mortar and pestle can be an effective way to ensure proper mixing and reaction initiation.
Q4: The purification of my condensation product is proving difficult. What are some effective purification strategies?
A4: Purification can be challenging due to the presence of unreacted starting materials, the catalyst, and side products.
Purification Methods:
-
Recrystallization: This is the most common method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, hexane (B92381)/ethyl acetate) to find one that provides good separation.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a powerful technique. A gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate) is often effective.
-
Washing: Before recrystallization or chromatography, washing the crude product with water can help to remove inorganic salts (from the catalyst). A wash with a dilute acid can help to remove basic catalysts like piperidine.
Data Presentation
Table 1: Illustrative Yields for Knoevenagel Condensation of Substituted Benzaldehydes with Active Methylene Compounds.
| Benzaldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Malononitrile (B47326) | Piperidine | Ethanol | Reflux | 2h | ~85 |
| 4-Nitrobenzaldehyde | Malononitrile | None (MW) | Methanol | 60 | 30 min | 98 |
| This compound | Octyl Cyanoacetate | Piperidine | Not specified | Not specified | Not specified | Not specified, but successful synthesis |
| 4-Chlorobenzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH | 25 | 30 min | 96 |
Note: This table provides illustrative data based on literature for similar reactions to guide optimization. Specific yields for this compound will require experimental determination.
Table 2: Illustrative Yields for Claisen-Schmidt Condensation of Substituted Benzaldehydes with Acetophenone Derivatives.
| Benzaldehyde | Ketone | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | 2-4h | ~90 |
| 4-Fluorobenzaldehyde | Acetophenone | NaOH | None (MW) | 40 | < 5 min | 80 |
| Benzaldehyde | Cyclohexanone | MgFeAl-LDH | None | 120 | 2h | 93 |
Note: This table provides illustrative data based on literature for similar reactions to guide optimization. Specific yields for this compound will require experimental determination.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound with Malononitrile
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a minimal amount of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Protocol 2: General Procedure for Microwave-Assisted Claisen-Schmidt Condensation of this compound with 4-Methylacetophenone
-
Reactant Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and 4-methylacetophenone (1.0 eq).
-
Base Addition: Add a catalytic amount of powdered sodium hydroxide (B78521) (e.g., 20 mol%).
-
Reaction: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100W, 80°C) for a short period (e.g., 2-10 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate and wash with water to remove the catalyst.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting logic for low yield in Knoevenagel condensations.
References
Technical Support Center: Managing 2,4,6-Trifluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the moisture sensitivity of 2,4,6-Trifluorobenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on problems arising from moisture contamination.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or reaction failure. | Contamination of this compound with water, leading to the formation of the less reactive hydrate (B1144303) or oxidation to 2,4,6-trifluorobenzoic acid. | - Use freshly opened or properly stored this compound. - Dry all solvents and reagents thoroughly before use. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unexpected peaks in NMR spectrum. | Presence of impurities such as the hydrate of this compound or 2,4,6-trifluorobenzoic acid. | - Compare the spectrum with the reference spectra of the aldehyde and potential impurities. - Purify the this compound by recrystallization or sublimation if necessary. |
| The compound appears clumpy or has a different consistency. | Absorption of atmospheric moisture. | - Do not use the compound if significant clumping is observed. - If the clumping is minor, the compound may be dried under high vacuum, but its purity should be verified by analytical methods before use. |
| Low conversion in reactions like Knoevenagel condensation or Wittig reaction. | The presence of water can interfere with the reaction mechanism, for instance, by hydrolyzing the basic catalyst or the ylide. | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is an aromatic aldehyde with the chemical formula C₇H₃F₃O. Its aldehyde group is susceptible to nucleophilic attack by water, which can lead to the formation of an unreactive hydrate. Additionally, like many aldehydes, it can be oxidized by air, a process that can be accelerated by the presence of moisture, to form the corresponding carboxylic acid, 2,4,6-trifluorobenzoic acid.
Q2: How should I properly store this compound?
A2: To maintain its purity and reactivity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated. For long-term storage, consider using a desiccator.
Q3: What are the signs of degradation in this compound?
A3: Physical signs of degradation can include a change in appearance from a white to off-white solid to a more clumpy or discolored substance. Chemically, the presence of impurities can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where new peaks corresponding to the hydrate or 2,4,6-trifluorobenzoic acid may appear.
Q4: Can I still use this compound if it has been exposed to moisture?
A4: It is not recommended to use this compound that has been significantly exposed to moisture, as its purity and reactivity will be compromised. For minor exposure, the compound can be dried under high vacuum, but its purity must be confirmed by analytical methods like NMR or melting point analysis before use.
Q5: How does the presence of fluorine atoms affect the moisture sensitivity of the aldehyde?
A5: The three electron-withdrawing fluorine atoms on the benzene (B151609) ring increase the electrophilicity of the carbonyl carbon in the aldehyde group. This makes it more susceptible to nucleophilic attack by water, potentially leading to a more stable hydrate compared to unsubstituted benzaldehyde.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 58551-83-0 |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 63-68 °C |
| Boiling Point | 164-165 °C |
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts of this compound and Potential Impurities
Note: The following are estimated chemical shifts based on data from analogous compounds and general principles of NMR spectroscopy. Actual shifts may vary depending on the solvent and concentration.
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | CDCl₃ | ~10.2 (s, 1H, CHO), ~7.0 (m, 2H, Ar-H) | ~185 (CHO), ~165 (C-F), ~112 (C-H) |
| This compound Hydrate | CDCl₃/D₂O | ~6.0 (s, 1H, CH(OH)₂), ~7.0 (m, 2H, Ar-H) | ~90 (CH(OH)₂), ~165 (C-F), ~112 (C-H) |
| 2,4,6-Trifluorobenzoic Acid | CDCl₃ | ~11-13 (br s, 1H, COOH), ~7.1 (m, 2H, Ar-H) | ~165 (COOH), ~165 (C-F), ~112 (C-H) |
| This compound | DMSO-d₆ | ~10.1 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H) | ~186 (CHO), ~164 (C-F), ~113 (C-H) |
| 2,4,6-Trifluorobenzoic Acid | DMSO-d₆ | ~13.5 (br s, 1H, COOH), ~7.5 (m, 2H, Ar-H) | ~164 (COOH), ~164 (C-F), ~113 (C-H) |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, condensers, etc.) must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere Setup: Assemble the glassware and purge the system with a dry inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment, using a bubbler to monitor the gas flow.
-
Reagent Handling: Weigh this compound quickly in a dry, inert atmosphere (e.g., in a glove box or under a blanket of inert gas). If a glove box is not available, a steady stream of inert gas into the balance enclosure can be used.
-
Solvent Transfer: Use anhydrous solvents. Transfer solvents using a cannula or a dry syringe.
-
Reaction Setup: Dissolve the this compound in the anhydrous solvent under the inert atmosphere. Add other reagents via a syringe or a dropping funnel.
-
Work-up: Quench the reaction with a saturated aqueous solution only when the reaction is complete. Perform extractions and subsequent washing steps as required by the specific reaction protocol.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure. Purify the product as required.
Protocol 2: Knoevenagel Condensation with this compound
-
Follow the general handling procedure described in Protocol 1.
-
To a dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), an active methylene (B1212753) compound (e.g., malononitrile, 1.0 mmol), and anhydrous solvent (e.g., ethanol, 10 mL).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration if it precipitates. If the product is soluble, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.
Visualizations
Caption: Degradation pathways of this compound due to moisture and air exposure.
Caption: Experimental workflow for a moisture-sensitive Knoevenagel condensation reaction.
Caption: Logical synthesis pathway for a key intermediate of Bictegravir.
safe handling and storage procedures for 2,4,6-Trifluorobenzaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2,4,6-Trifluorobenzaldehyde. Please consult your institution's safety guidelines and the Safety Data Sheet (SDS) for this chemical before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Q2: Are there established occupational exposure limits (OELs) for this compound?
A2: Currently, there are no specific occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), established for this compound.[2][3] Therefore, it is crucial to handle this chemical with care in a well-ventilated area and use appropriate personal protective equipment to minimize exposure.
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the integrity and safety of this compound.
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed to prevent exposure to air and moisture.[2][5]
-
It is recommended to store the compound under an inert gas atmosphere.[5]
-
Avoid storing near incompatible materials such as strong acids and oxidizing agents.
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
A4: To ensure personal safety, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or protective suit.[2]
-
Respiratory Protection: If working in an area with poor ventilation or when dusts may be generated, use a dust mask or a respirator approved for organic vapors and particulates.[2]
Troubleshooting Guides
Incident: Skin or Eye Contact
Problem: Accidental skin or eye exposure to this compound.
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Incident: Spill or Leak
Problem: A small spill of this compound in the laboratory.
Solution:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Personal Protection: Always wear appropriate PPE during spill cleanup.
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol [1] |
| Appearance | White to orange to green powder/crystal[5] |
| Boiling Point | 63-68 °C |
| Melting Point | 62-66 °C[6] |
| Flash Point | 165 °C |
| Density | 1.407 g/cm³[6] |
Experimental Protocols
No specific experimental protocols involving this compound were found in the initial search. Researchers should develop detailed, experiment-specific protocols that incorporate the safety and handling information provided in this guide and the product's Safety Data Sheet. All experimental work should be conducted after a thorough risk assessment has been completed and approved by the relevant institutional safety committee.
Safety Incident Response Workflow
References
- 1. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nj.gov [nj.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 58551-83-0 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound CAS 58551-83-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
2,4,6-Trifluorobenzaldehyde MSDS and safety precautions.
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the safe handling, storage, and use of 2,4,6-Trifluorobenzaldehyde, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Q5: Are there any incompatible materials I should be aware of?
A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Avoid contact with these substances to prevent vigorous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield in a nucleophilic addition reaction. | The aldehyde may have degraded due to improper storage (exposure to air/moisture). The electrophilicity of the carbonyl carbon is influenced by the fluorine atoms. | Ensure the starting material is pure and was stored correctly under an inert atmosphere. Consider using a stronger nucleophile or optimizing reaction conditions (temperature, solvent, catalyst). |
| The compound has a discolored (yellowish) appearance. | This could indicate degradation or the presence of impurities. | It is recommended to purify the aldehyde before use, for example, by recrystallization or column chromatography, to ensure the integrity of your experiment. |
| Difficulty in achieving complete dissolution in a non-polar solvent. | This compound has moderate polarity. | Consider using a more polar solvent or a solvent mixture to improve solubility. Gentle warming may also aid dissolution, but be mindful of the compound's volatility. |
| Side reactions observed during a reaction. | The aldehyde group can be sensitive to certain reaction conditions. The fluorine atoms can also influence reactivity. | Protect the aldehyde group if necessary using a suitable protecting group. Carefully control the reaction temperature and stoichiometry of reagents. |
Quantitative Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 63-68 °C |
| Boiling Point | 165 °C |
| Density | 1.407 g/cm³ |
| Flash Point | 63-68 °C |
Hazard Identification
| Hazard Statement | GHS Code |
| Causes skin irritation | H315[1][2] |
| Causes serious eye irritation | H319[1][2] |
| May cause respiratory irritation | H335[1][2] |
Experimental Protocol: Example of a Wittig Reaction
This protocol describes a general procedure for a Wittig reaction using this compound to form a substituted alkene. Note: This is an illustrative example and may require optimization for specific substrates.
Materials:
-
This compound
-
A suitable phosphonium (B103445) ylide (e.g., prepared from benzyltriphenylphosphonium (B107652) chloride and a strong base like n-butyllithium)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the chosen phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add a strong base (e.g., n-butyllithium) dropwise to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to ensure complete ylide formation.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision-making diagram for troubleshooting low yield in reactions.
References
preventing byproduct formation in 2,4,6-Trifluorobenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4,6-trifluorobenzaldehyde. The information is presented in a question-and-answer format, focusing on practical solutions to prevent byproduct formation and improve reaction outcomes.
I. Troubleshooting Guides & FAQs
This section is divided by the two primary synthetic routes to this compound: Lithiation of 1,3,5-Trifluorobenzene (B1201519) and Vilsmeier-Haack Formylation.
A. Synthesis Route 1: Lithiation of 1,3,5-Trifluorobenzene followed by Formylation
This method involves the deprotonation of 1,3,5-trifluorobenzene using a strong organolithium base, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
FAQs
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound via lithiation can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Lithiation: The efficiency of the initial deprotonation step is critical.
-
Solution: Ensure your organolithium reagent (e.g., n-butyllithium) is fresh and has been properly titrated to determine its exact molarity. Use a slight excess (1.1 to 1.2 equivalents) of the organolithium reagent. The reaction should be conducted at a low temperature, typically -78 °C, to ensure the stability of the lithiated intermediate.
-
-
Moisture in the Reaction: Organolithium reagents are extremely sensitive to moisture.
-
Solution: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (nitrogen or argon). Solvents like tetrahydrofuran (B95107) (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
-
Degradation of the Lithiated Intermediate: The 2,4,6-trifluorophenyllithium intermediate can be unstable at higher temperatures.
-
Solution: Maintain a constant low temperature throughout the lithiation and formylation steps. Do not allow the reaction to warm up before quenching with DMF.
-
-
Inefficient Formylation: The reaction with DMF may not be going to completion.
-
Solution: Use anhydrous DMF. Add the DMF dropwise to the cold solution of the lithiated intermediate. A rapid or localized increase in temperature can lead to side reactions.
-
Question 2: I am observing significant byproduct formation. What are the common byproducts and how can I minimize them?
Answer: Byproduct formation is a common issue. Here are the likely culprits and strategies to mitigate them:
-
Unreacted 1,3,5-Trifluorobenzene: This is often the most abundant impurity if the lithiation is incomplete.
-
Solution: As mentioned above, use a slight excess of a freshly titrated organolithium reagent and ensure anhydrous conditions.
-
-
Formation of 2,4,6-Trifluorobenzyl Alcohol: This can occur if the aldehyde product is reduced during the workup.
-
Solution: Ensure the quenching and workup steps are performed under appropriate conditions. A careful aqueous workup is necessary.
-
-
Double Addition of the Organolithium Reagent to DMF: This can lead to the formation of a ketone byproduct.
-
Solution: Add the DMF slowly to the organolithium species at a low temperature to avoid a localized excess of the formylating agent.
-
Data Presentation: Impact of Reaction Conditions on Yield and Byproduct Formation
The following table summarizes the expected impact of key reaction parameters on the synthesis of this compound via lithiation. (Note: The quantitative data presented here is based on typical outcomes for similar reactions and should be used as a guideline for optimization.)
| Parameter | Condition | Expected Yield of this compound | Expected Byproduct Formation |
| Temperature | -78 °C | High | Low |
| > -50 °C | Low | High (degradation of lithiated intermediate) | |
| n-BuLi (equivalents) | 1.0 | Moderate | High (unreacted starting material) |
| 1.2 | High | Low | |
| >1.5 | Moderate | High (potential for side reactions) | |
| Solvent Purity | Anhydrous | High | Low |
| Trace H₂O | Low | High (quenching of n-BuLi) | |
| DMF Addition | Slow, dropwise at -78 °C | High | Low |
| Rapid, at > -60 °C | Moderate | High (formation of ketone byproducts) |
B. Synthesis Route 2: Vilsmeier-Haack Formylation of 1,3,5-Trifluorobenzene
The Vilsmeier-Haack reaction involves the formylation of an aromatic ring using a Vilsmeier reagent, which is typically formed from DMF and phosphorus oxychloride (POCl₃).
FAQs
Question 3: The Vilsmeier-Haack reaction is not proceeding or is giving a very low yield. What could be the issue?
Answer: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[1][2] 1,3,5-Trifluorobenzene is an electron-deficient (deactivated) ring, which makes this reaction challenging.
-
Low Substrate Reactivity: The primary reason for low reactivity is the electron-withdrawing nature of the fluorine atoms.
-
Solution: Harsher reaction conditions may be necessary compared to those used for activated substrates. This could involve higher temperatures and longer reaction times. However, this also increases the risk of byproduct formation.
-
-
Inefficient Vilsmeier Reagent Formation: The formylating agent may not be forming efficiently.
-
Solution: Ensure that the DMF and POCl₃ are of high purity and are handled under anhydrous conditions. The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to cold DMF.
-
Question 4: What are the potential byproducts in the Vilsmeier-Haack formylation of 1,3,5-Trifluorobenzene?
Answer: Due to the forcing conditions that may be required, several byproducts can be formed.
-
Unreacted 1,3,5-Trifluorobenzene: This will be a major component if the reaction does not proceed to completion.
-
Poly-formylated Products: Although less likely on a deactivated ring, there is a possibility of di-formylation under harsh conditions.
-
Chlorinated Byproducts: The use of POCl₃ can sometimes lead to chlorination of the aromatic ring as a side reaction.
-
Tar and Polymeric Materials: High temperatures can lead to the formation of complex, high-molecular-weight byproducts.
Data Presentation: Optimizing the Vilsmeier-Haack Reaction for Deactivated Arenes
The following table provides general guidance on optimizing the Vilsmeier-Haack reaction for less reactive substrates like 1,3,5-trifluorobenzene.
| Parameter | Condition | Impact on Yield | Impact on Byproduct Formation |
| Temperature | Room Temperature | Very Low | Low |
| 50-80 °C | Moderate to High | Moderate | |
| >100 °C | Potentially High | High (tar formation) | |
| Reaction Time | 1-2 hours | Low | Low |
| >12 hours | Higher | Higher | |
| Equivalents of Vilsmeier Reagent | 1.1 | Low | Moderate |
| 2.0-3.0 | Higher | Higher |
II. Experimental Protocols
The following is a detailed protocol for the synthesis of this compound via the lithiation of 1,3,5-trifluorobenzene. This method is generally preferred for its higher regioselectivity and milder conditions compared to the Vilsmeier-Haack reaction on this specific substrate.
Synthesis of this compound via Lithiation
Materials:
-
1,3,5-Trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Addition of Reactants: Add 1,3,5-trifluorobenzene (1.0 equivalent) to the cold THF.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: Slowly add anhydrous DMF (1.2 equivalents) dropwise, again ensuring the temperature does not rise above -70 °C.
-
Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
III. Visualizations
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the lithiation route.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Troubleshooting Reactions Involving 2,4,6-Trifluorobenzaldehyde
Welcome to the technical support center for 2,4,6-Trifluorobenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing chemical reactions involving this versatile reagent. The unique electronic properties conferred by the three fluorine substituents make this compound a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. However, these same properties can sometimes lead to unexpected reactivity or failed reactions.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Knoevenagel condensation with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Knoevenagel condensations involving this compound can stem from several factors. The trifluorinated benzene (B151609) ring makes the aldehyde carbonyl carbon highly electrophilic, which generally favors the reaction.[1] However, issues can still arise.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Base: The choice and amount of base are critical. While a weak base is typically used to avoid self-condensation of the aldehyde, it might not be sufficient to deprotonate the active methylene (B1212753) compound effectively.
-
Troubleshooting:
-
If using a very weak base like piperidine (B6355638), consider a slightly stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Ensure the base is not contaminated and is used in the correct catalytic amount.
-
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Troubleshooting:
-
While many Knoevenagel condensations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials.
-
-
-
Side Reactions: The high reactivity of this compound can sometimes lead to side reactions.
-
Troubleshooting:
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Ensure the purity of your starting materials and solvents.
-
-
Troubleshooting Workflow for Low-Yield Knoevenagel Condensation
Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.
Q2: I am observing incomplete conversion in the Wittig reaction with this compound. What could be the issue?
A2: Incomplete conversion in a Wittig reaction with this compound can be frustrating. While the electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, other factors can hinder the reaction.
Potential Causes & Troubleshooting Steps:
-
Ylide Instability: The stability of the phosphonium (B103445) ylide (Wittig reagent) is crucial. Non-stabilized ylides are highly reactive and can decompose if not handled properly.
-
Troubleshooting:
-
Generate the ylide in situ at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde solution slowly.
-
Ensure strictly anhydrous conditions, as ylides are sensitive to moisture.
-
Use freshly prepared or properly stored ylide.
-
-
-
Base Strength: The base used to generate the ylide must be strong enough to deprotonate the phosphonium salt.
-
Troubleshooting:
-
Commonly used strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). Ensure the base is of high quality and not expired.
-
-
-
Steric Hindrance: While this compound itself is not exceptionally bulky, the phosphonium ylide can be.
Data on Wittig Reaction Outcomes with Substituted Benzaldehydes
| Benzaldehyde Derivative | Ylide Type | Base | Typical Yield | Potential Issues |
| This compound | Non-stabilized | n-BuLi | Moderate to High | Ylide instability, moisture sensitivity. |
| 4-Nitrobenzaldehyde | Stabilized | NaH | High | Slower reaction rate. |
| 4-Methoxybenzaldehyde | Non-stabilized | KOtBu | High | Aldehyde is less reactive. |
| 3-Hydroxybenzaldehyde | Non-stabilized | KOtBu | Low (~20%) | Phenolic proton can be deprotonated by the base.[9] |
Q3: My reaction is turning dark, and I am getting a complex mixture of products. What are the likely side reactions?
A3: A dark reaction color and a complex product mixture often indicate decomposition or the occurrence of multiple side reactions. Given the reactivity of this compound, several possibilities exist.
Potential Side Reactions:
-
Cannizzaro Reaction: In the presence of a strong base and the absence of an enolizable proton, aldehydes can undergo disproportionation to form an alcohol and a carboxylic acid.
-
Mitigation: Use a non-nucleophilic base or ensure the reaction conditions do not favor the Cannizzaro reaction (e.g., by controlling the temperature and base concentration).
-
-
Oxidation: Aldehydes are prone to oxidation to carboxylic acids, especially if the reaction is exposed to air for extended periods.
-
Mitigation: Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Polymerization: Aldehydes can polymerize, especially under acidic or basic conditions.
-
Mitigation: Control the reaction temperature and the concentration of reagents. Add the aldehyde slowly to the reaction mixture.
-
-
Nucleophilic Aromatic Substitution (SNA_r_): The highly electron-deficient aromatic ring of this compound can be susceptible to nucleophilic attack, where a fluorine atom is displaced by a nucleophile.
-
Mitigation: This is more likely with strong nucleophiles. Careful selection of reagents and reaction conditions is necessary to avoid this unwanted reaction.
-
Logical Relationship of Potential Side Reactions
Caption: Potential side reactions in experiments with this compound.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile (B47326)
This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.[10]
-
Materials:
-
This compound (10 mmol, 1.60 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Piperidine (catalyst, 1 mmol, 0.1 mL)
-
Ethanol (B145695) (solvent, 50 mL)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound and malononitrile in 50 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), the product may precipitate from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture to induce crystallization.
-
Dry the purified product under vacuum.
-
-
Expected Yield: >90% (Typical for activated benzaldehydes).
Reaction Mechanism: Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
Protocol 2: General Procedure for a Wittig Reaction
This is a generalized protocol and may require optimization for specific substrates.
-
Materials:
-
Triphenylphosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) (1.1 eq)
-
Strong base (e.g., n-BuLi in hexanes) (1.05 eq)
-
Anhydrous solvent (e.g., THF)
-
This compound (1.0 eq)
-
Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
-
-
Procedure:
-
Set up the reaction apparatus and ensure all glassware is thoroughly dried.
-
Suspend the triphenylphosphonium salt in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi) dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Dissolve the this compound in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
For further assistance, please consult relevant literature and safety data sheets for all reagents used.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Reactions with 2,4,6-Trifluorobenzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter when scaling up chemical reactions involving 2,4,6-Trifluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
Scaling up reactions involving this compound presents several key challenges that transition from minor considerations at the lab scale to critical process parameters at the pilot and industrial scales. These include:
-
Thermal Management: Reactions involving highly activated aromatic compounds like this compound can be significantly exothermic. What might be a manageable temperature increase in laboratory glassware can become a serious safety risk in a large reactor due to the reduced surface-area-to-volume ratio, which impedes efficient heat dissipation.[1][2]
-
Mass Transfer Limitations: In heterogeneous reactions, or when introducing gaseous reactants, ensuring efficient mixing becomes more complex at a larger scale. Poor mass transfer can lead to localized "hot spots," an increase in byproduct formation, and ultimately, lower yields.[1]
-
Impurity Profile Changes: Minor side-products observed at the lab scale can become significant impurities during scale-up. This necessitates the development of more robust purification strategies.
-
Reagent and Solvent Handling: The practicalities of handling large quantities of reagents and solvents, including potential toxicity and reactivity, require careful consideration and specialized equipment.
-
Product Isolation and Purification: Techniques that are straightforward in the lab, such as chromatography, are often not viable for large-scale production. Crystallization and distillation are more common, but can be complicated by the presence of closely-related impurities.[1]
Q2: How does the trifluoro-substitution on the benzaldehyde (B42025) affect its reactivity and stability during scale-up?
The three fluorine atoms on the benzene (B151609) ring are strong electron-withdrawing groups. This has several implications for reactivity and stability:
-
Increased Electrophilicity: The aldehyde group is highly activated towards nucleophilic attack. This can lead to faster reaction rates but also potentially more side reactions if not properly controlled.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While the carbon-fluorine bond is generally strong, under certain conditions (strong nucleophiles, high temperatures), one or more of the fluorine atoms could be displaced. This is a potential pathway for byproduct formation.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can lead to decomposition.[3]
Q3: What are the common industrial synthesis routes for fluorinated benzaldehydes, and what are their scale-up implications?
The Halogen Exchange (Halex) reaction is a widely used industrial method for introducing fluorine into aromatic rings.[4][5] This process typically involves the displacement of chlorine atoms with fluoride (B91410) ions at high temperatures. When considering this for precursors to this compound, key scale-up factors include:
-
High Temperatures: The process often requires temperatures exceeding 200°C.
-
Anhydrous Conditions: The presence of water can significantly reduce the efficiency of the fluoride source.
-
Catalyst Selection: Phase-transfer catalysts are often employed to facilitate the reaction, and their stability and recyclability are important at scale.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Yield Upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | - Ensure the reactor's cooling system is adequate for the reaction exotherm. - Consider a jacketed reactor with a high-performance heat transfer fluid. - Control the rate of reagent addition to manage the rate of heat generation.[1] - For highly exothermic processes, consider transitioning to a continuous flow reactor for superior heat and mass transfer.[6] |
| Poor Mass Transfer | - Increase the agitation speed, ensuring the impeller design is suitable for the reactor geometry. - For gas-liquid reactions, optimize the sparger design to increase the interfacial area.[1] |
| Changes in Reagent Quality | - Ensure the purity of starting materials and reagents is consistent between lab and pilot scales. Impurities can sometimes act as catalysts or inhibitors. |
| Side Reactions Becoming Dominant | - Re-optimize the reaction temperature. A lower temperature may be necessary to improve selectivity, even if it extends the reaction time. - Analyze the impurity profile to identify the major side products and adjust conditions to minimize their formation. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Close-Boiling Impurities | - Optimize fractional distillation parameters, such as the number of theoretical plates, reflux ratio, and vacuum pressure.[1] |
| Product "Oiling Out" During Crystallization | - Ensure the cooling rate is slow and controlled to promote crystal growth over amorphous precipitation. - Experiment with different solvent systems or a two-solvent (solvent/anti-solvent) system. |
| Inconsistent Crystal Form | - Investigate the impact of impurities on crystal morphology. - Consider seeding the crystallization with a small amount of pure product to encourage the desired crystal form. |
| Product Instability During Workup | - Test the stability of the product to the pH and temperature conditions of the workup and purification steps. The aldehyde may be sensitive to strong acids or bases, or prolonged heating. |
Experimental Protocols
While specific reaction protocols are proprietary and highly dependent on the transformation being performed, the following outlines a general workflow for evaluating and troubleshooting the scale-up of a hypothetical reaction involving this compound.
Workflow for Scale-Up Troubleshooting
Caption: Troubleshooting workflow for scale-up issues.
Logical Flow for Managing Exothermic Reactions
Caption: Decision tree for managing exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. This compound|CAS 58551-83-0 [benchchem.com]
- 5. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Catalyst Selection for Optimizing 2,4,6-Trifluorobenzaldehyde Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorobenzaldehyde. The information is designed to address specific issues encountered during common synthetic transformations.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction involving the reaction of an aldehyde with an active methylene (B1212753) compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel condensation of this compound?
A1: Weak bases are typically employed as catalysts. Common choices include piperidine (B6355638), pyridine, and ammonium (B1175870) acetate. For greener reaction conditions, heterogeneous catalysts and even catalyst-free approaches in water have been explored.[1] The choice of catalyst can significantly impact reaction time and yield.
Q2: I am observing low to no product yield. What are the potential causes?
A2: Low yields can stem from several factors:
-
Inactive Catalyst: Ensure your catalyst has not degraded. Using a fresh batch is recommended.
-
Inappropriate Solvent: The reactants may not be sufficiently soluble in the chosen solvent. Polar protic solvents like ethanol (B145695) are often effective, but for some substrates, aprotic polar solvents or solvent-free conditions may be optimal.[1]
-
Unfavorable Temperature: The reaction may require heating to overcome the activation energy. Systematically varying the temperature can help identify the optimal condition.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the necessary reaction time.
Q3: How can I minimize the formation of side products?
A3: Side product formation can be mitigated by:
-
Using a Weak Base: To prevent self-condensation of the aldehyde, employ a milder base like ammonium acetate.
-
Controlling Stoichiometry: A 1:1 molar ratio of the aldehyde and the active methylene compound can help prevent Michael addition side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive or inappropriate catalyst. | Use a fresh batch of a weak base catalyst (e.g., piperidine, ammonium acetate). Consider a different catalyst type if the issue persists. |
| Poor solvent choice leading to low solubility. | Test different solvents. Ethanol is a good starting point, but also consider water or solvent-free conditions. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Formation of Multiple Products | Self-condensation of the aldehyde. | Use a weaker base catalyst. |
| Michael addition of the active methylene compound to the product. | Maintain a strict 1:1 stoichiometry of reactants. | |
| Difficult Product Purification | Catalyst residue in the product. | Consider using a heterogeneous catalyst that can be easily filtered off post-reaction. |
Catalyst Performance Data (for analogous benzaldehydes)
Note: The following data is for reactions with other substituted benzaldehydes and should be used as a starting point for optimization with this compound.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference Substrate |
| Piperidine | Malononitrile (B47326) | Ethanol | Room Temp. | 2-4 h | ~95% | 2-Chloro-6-fluorobenzaldehyde[2] |
| DBU | Ethyl Cyanoacetate | Water | Room Temp. | 20 min | 96% | Benzaldehyde[2] |
| L-Proline | Malononitrile / Ethyl Acetoacetate | Ethanol | Reflux | 5-6 h | 85-92% | Substituted Benzaldehydes[2] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, e.g., 0.1 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and malononitrile in 10 mL of ethanol.[2]
-
Add a catalytic amount of piperidine to the solution.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.[2] If necessary, the product can be recrystallized.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For this compound, this reaction would typically involve the coupling of an arylboronic acid with a halogenated derivative of the aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with a fluorinated benzaldehyde (B42025) derivative?
A1: The primary challenges include the lower reactivity of aryl chlorides (if used as the substrate) compared to bromides or iodides, and the steric hindrance caused by ortho-substituents which can impede the palladium catalyst.[3]
Q2: What are the critical factors for a successful Suzuki coupling in this context?
A2: The three most crucial factors are:
-
Catalyst System: The choice of both the palladium precursor (e.g., Pd(OAc)₂) and the ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[3][4]
-
Base: The strength and type of base (e.g., K₃PO₄, Cs₂CO₃) are vital for the transmetalation step.[3][5]
-
Reaction Conditions: Temperature, solvent choice (e.g., toluene (B28343), 1,4-dioxane), and the strict exclusion of oxygen are key for high yields and minimizing side reactions.[3]
Q3: What are common side reactions and how can I avoid them?
A3: Common side reactions include:
-
Homocoupling of the boronic acid: This is often due to the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3]
-
Protodeboronation of the boronic acid: This can occur with unstable boronic acids. Using fresh, high-purity boronic acids and optimizing the reaction conditions can help.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst system. | Use a combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich ligand (e.g., SPhos).[3] |
| Inappropriate base. | Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][5] | |
| Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.[3] | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Improve degassing procedures and ensure an inert atmosphere throughout the reaction.[3] |
| Protodeboronation | Unstable boronic acid. | Use fresh, high-quality boronic acid. Consider using a boronate ester for increased stability. |
Catalyst Performance Data (for analogous aryl halides)
Note: This data is for the Suzuki coupling of other aryl halides and serves as a guideline for optimizing reactions with a halogenated this compound derivative.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100-110 | 12-24 | High (unspecified) | 2-Chloro-6-fluorobenzaldehyde[6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | High (unspecified) | Aryl Bromide[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96% | Aryl Chloride[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Halogenated this compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add the halogenated this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[6]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4][6]
Section 3: Wittig Reaction
The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to give an alkene and triphenylphosphine (B44618) oxide.
Frequently Asked Questions (FAQs)
Q1: How do I prepare the phosphorus ylide for the Wittig reaction?
A1: The ylide is typically generated in situ by treating a phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride) with a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[8]
Q2: What factors influence the stereoselectivity (E/Z isomer ratio) of the alkene product?
A2: The nature of the ylide is the primary factor. Non-stabilized ylides (e.g., from simple alkyl halides) generally favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) predominantly yield the E-alkene.[8][9] The reaction conditions, such as the base and solvent used, can also play a role.
Q3: My Wittig reaction is not proceeding to completion. What should I check?
A3: Incomplete reactions can be due to:
-
Inefficient Ylide Formation: Ensure the phosphonium salt is dry and the base is sufficiently strong and fresh. A color change (often to deep red or orange) typically indicates ylide formation.[10]
-
Steric Hindrance: The bulky triphenylphosphine group and substituents on the aldehyde can hinder the reaction. Longer reaction times or gentle heating may be required.
-
Purity of Reactants: Ensure the aldehyde is free from acidic impurities which can quench the ylide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation. | Use a fresh, strong base (e.g., n-BuLi) and ensure anhydrous conditions. Confirm ylide formation by the characteristic color change.[10] |
| Aldehyde impurity. | Purify the aldehyde before use to remove any acidic contaminants. | |
| Difficult Purification | Removal of triphenylphosphine oxide byproduct. | Triphenylphosphine oxide can often be removed by crystallization or careful column chromatography. In some cases, precipitation from a non-polar solvent mixture can be effective.[11] |
| Undesired Stereoselectivity | Ylide type and reaction conditions. | For Z-alkenes, use non-stabilized ylides and salt-free conditions. For E-alkenes, use stabilized ylides or the Schlosser modification.[8][9] |
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv.)
-
This compound (1.0 equiv.)
-
Flame-dried glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.[10]
-
Cool the suspension to 0 °C and slowly add n-BuLi dropwise. A deep color indicates ylide formation. Stir at 0 °C for 1 hour.[10]
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.[10]
-
Extract the product with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.[10]
Section 4: Reductive Amination
Reductive amination is a method to form amines from aldehydes or ketones. It proceeds via the formation of an imine or enamine intermediate, which is then reduced to the amine.
Frequently Asked Questions (FAQs)
Q1: What are the common reducing agents used for reductive amination?
A1: Mild reducing agents are preferred to selectively reduce the imine intermediate without reducing the starting aldehyde. Common choices include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[12]
Q2: What is the optimal pH for reductive amination?
A2: The reaction is typically carried out under mildly acidic conditions (pH 4-7). This is a compromise, as acidic conditions favor imine formation, but excessive acidity can protonate the amine, rendering it non-nucleophilic.[12]
Q3: I am getting over-alkylation of my primary amine. How can I prevent this?
A3: Over-alkylation to form a tertiary amine can be an issue. To favor the formation of the secondary amine, a stepwise procedure can be used where the imine is pre-formed and then reduced in a separate step.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Amine | Inefficient imine formation. | Adjust the pH to be mildly acidic (pH 4-7). Consider adding a dehydrating agent like anhydrous MgSO₄. |
| Reduction of the starting aldehyde. | Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN that is selective for the imine.[12] | |
| Incomplete reaction. | Increase the reaction time or consider gentle heating. | |
| Formation of Byproducts | Over-alkylation of a primary amine. | Use a stepwise approach: form the imine first, then add the reducing agent.[12] |
| Aldol condensation of the aldehyde. | Ensure the reaction conditions are not strongly basic. | |
| Difficult Workup | Emulsion formation. | Add brine to the aqueous layer to help break up emulsions.[12] |
Reducing Agent Comparison
| Reducing Agent | Typical Solvent | pH | Key Features |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Neutral | Mild and selective, good for a wide range of substrates.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mildly Acidic (4-5) | Selective for the iminium ion, but toxic.[12] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Stronger reducing agent, may reduce the starting aldehyde.[12] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Methanol | Neutral | "Green" method, but may reduce other functional groups.[12] |
Experimental Protocol: Direct Reductive Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., aniline) (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv.)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a solution of this compound in EtOAc, add the amine.[13]
-
Add NaBH(OAc)₃ portion-wise and stir the mixture at room temperature for 6 hours.[13]
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.[13]
-
Separate the organic layer and extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.[13]
Section 5: Visualizations
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. sciepub.com [sciepub.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. open.icm.edu.pl [open.icm.edu.pl]
- 13. rsc.org [rsc.org]
Technical Support Center: Monitoring 2,4,6-Trifluorobenzaldehyde Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2,4,6-Trifluorobenzaldehyde using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for running a TLC of this compound?
A1: A common starting point for aromatic aldehydes like this compound on a standard silica (B1680970) gel TLC plate is a mixture of a non-polar and a moderately polar solvent. Good starting solvent systems to try are mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and hexane. The optimal ratio will depend on the polarity of the other reactants and the product(s) of your specific reaction. A good starting point is a 4:1 to 1:1 mixture of hexane:ethyl acetate.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2] This is a non-destructive method and is typically the first visualization technique used.[2] For further visualization, or if your product is not UV-active, you can use a chemical stain. A p-anisaldehyde stain is often effective for visualizing aldehydes and ketones, appearing as colored spots upon heating.[2]
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: You may have spotted too much of your reaction mixture on the plate.[3][4] Try diluting your sample before spotting it.
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing the compound to move as a streak rather than a distinct spot.[3] Try a less polar solvent system.
-
Strong Interaction with Silica Gel: Aldehydes can sometimes interact strongly with the acidic silica gel, leading to tailing or streaking. Adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) (if your compound is acid-sensitive) or acetic acid (if your compound is base-sensitive) to your mobile phase can help to mitigate this.[5]
Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?
A4: If the Rf values are too close to distinguish between your starting material and product, you can try the following:
-
Change the Solvent System: Experiment with different solvent systems of varying polarities.[6] Sometimes, switching one of the solvents in your mobile phase (e.g., trying toluene (B28343) instead of hexane) can alter the selectivity and improve separation.
-
Use a Co-spot: A "co-spot" is a lane on your TLC plate where you spot both your starting material and your reaction mixture in the same place.[6] If the starting material and product are different, you should see two distinct spots in the co-spot lane. If they are the same, you will only see one spot.
-
Longer Plate and Run Time: Using a longer TLC plate and allowing the solvent to run further up the plate can sometimes improve the resolution between spots with close Rf values.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - The concentration of the sample is too low.[3]- The compound is not UV-active and the visualization method is not suitable.- The solvent level in the developing chamber was above the spotting line.[3] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3]- Try a chemical stain such as p-anisaldehyde or potassium permanganate.- Ensure the solvent level in the chamber is below the origin line of your TLC plate.[5] |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the chamber.- The bottom of the TLC plate is not flat.- The chamber is not properly saturated with solvent vapor. | - Ensure the plate is standing straight in the developing chamber.- Check that the bottom edge of the plate is even.- Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[7] |
| Spots are very high up on the plate (High Rf). | - The mobile phase is too polar.[5] | - Decrease the proportion of the polar solvent in your mobile phase (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[5] |
| Spots are very low on the plate (Low Rf). | - The mobile phase is not polar enough.[5] | - Increase the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of hexane in a hexane/ethyl acetate mixture).[5] |
| Unexpected spots appear. | - Contamination of the TLC plate or spotting capillary.- The reaction has produced side products. | - Handle the TLC plate by the edges to avoid transferring oils from your fingers.- Use a clean capillary for each sample.- The presence of multiple spots can indicate the formation of byproducts, which is valuable information for reaction monitoring. |
Experimental Protocol: Monitoring a this compound Reaction by TLC
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is your origin line.
-
Mark 3-4 evenly spaced dashes on this line where you will spot your samples.
-
-
Prepare the Developing Chamber:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapor. Cover the chamber.
-
-
Spot the TLC Plate:
-
Using a clean capillary tube, spot your starting material (this compound) on the first dash.
-
On the second dash, create a co-spot by spotting the starting material and then, after it has dried, spotting the reaction mixture on top of it.
-
On the third dash, spot your reaction mixture.
-
Ensure each spot is small and concentrated by applying the sample multiple times and allowing it to dry in between applications.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the origin line.
-
Cover the chamber and allow the solvent to travel up the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicates the reaction is progressing.
-
Visual Workflow for TLC Troubleshooting
Caption: Troubleshooting workflow for common TLC issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of 2,4,6-Trifluorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides an objective comparison of common analytical methodologies for assessing its purity, complete with supporting experimental data and detailed protocols.
Comparison of Analytical Methodologies
The principal methods for determining the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic techniques. Each method offers distinct advantages and is suited for different analytical requirements.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Spectroscopy (NMR, MS, IR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Provides structural information based on the interaction of molecules with electromagnetic radiation or magnetic fields. |
| Primary Use | Purity and impurity profiling, especially for volatile impurities. A purity of >98.0% for this compound has been reported using GC.[1] | Purity and impurity profiling, suitable for a wide range of non-volatile impurities. | Structural confirmation, identification of functional groups, and elucidation of impurities. |
| Specificity | High, especially when coupled with a mass spectrometer (GC-MS).[2][3] | High, with Diode Array Detectors (DAD) providing spectral information. | Very high; provides detailed structural information. |
| Sensitivity | High, capable of detecting trace-level impurities. For related bromofluoro benzaldehyde (B42025) isomers, a Limit of Detection (LOD) of 0.4 ppm and a Limit of Quantification (LOQ) of 1.2 ppm have been reported.[4][5] | High, with UV detectors being very sensitive for chromophoric compounds. | Varies by technique; Mass Spectrometry is highly sensitive. |
| Sample Throughput | Generally high, with modern techniques like Low Thermal Mass (LTM) GC offering rapid analysis times.[4] | Moderate to high, depending on the complexity of the separation. | Generally lower throughput compared to chromatographic methods. |
| Quantitative Data (for analogous compounds) | Linearity (r²) > 0.999, Accuracy (Recovery) 93.7% - 107.7%, Precision (RSD%) < 5%.[6] | Not explicitly found for a directly analogous compound, but generally offers excellent linearity and precision. | Primarily used for qualitative analysis and structural elucidation, though quantitative NMR (qNMR) is possible. |
Experimental Protocols
Gas Chromatography (GC) Method for Purity Assessment
This protocol is adapted from a method for a structurally similar compound and is expected to provide excellent separation and quantification for this compound.[6]
1. Materials and Reagents:
-
This compound (Reference Standard, >98% purity)
-
GC-grade solvent (e.g., Acetonitrile or Dichloromethane)
-
High-purity carrier gas (Helium or Nitrogen)
2. Instrumentation:
-
Gas Chromatograph (e.g., Agilent 8890 GC system or equivalent) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[5][6]
-
Autosampler or manual syringe for injection.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[5]
-
Inlet Temperature: 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.[5]
-
-
Detector: FID at 270°C or MS in Electron Ionization (EI) mode at 70 eV.[5]
4. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.[6]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the sample.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the chosen solvent to achieve a final concentration within the calibration range.
5. Quantification:
-
Generate a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Determine the concentration and purity of this compound in the sample by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol is based on established methods for similar halogenated benzaldehydes.[7][8]
1. Materials and Reagents:
-
This compound (Reference Standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade, for sample preparation)
2. Instrumentation:
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient would be, for example, 40-70% B over 10 minutes, then re-equilibration. This would need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on UV scan)
4. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[8]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).[8]
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]
5. System Suitability:
-
To ensure the validity of the results, perform a system suitability test by injecting the standard solution five times. Evaluate parameters such as peak asymmetry, theoretical plates, and relative standard deviation of the peak area.
Spectroscopic Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for the structural confirmation of this compound.
-
The chemical shifts and coupling constants provide unambiguous evidence of the compound's identity and can be used to identify and quantify impurities with distinct spectral signatures. For instance, ¹⁹F NMR is particularly useful for fluorinated compounds.[9]
2. Mass Spectrometry (MS):
-
When coupled with GC (GC-MS), it provides molecular weight and fragmentation patterns, which are crucial for both confirming the identity of the main component and identifying unknown impurities.[2][3] The NIST WebBook lists mass spectral data for this compound.[3]
3. Infrared (IR) and Raman Spectroscopy:
-
These techniques are useful for confirming the presence of key functional groups, such as the aldehyde C=O stretch and the C-F bonds. Spectral data for this compound is available in databases like SpectraBase.[2]
References
- 1. This compound | 58551-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to HPLC and GC-MS Analysis of 2,4,6-Trifluorobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the accurate and robust analysis of 2,4,6-Trifluorobenzaldehyde and its derivatives is critical for ensuring the quality, consistency, and safety of pharmaceutical products and chemical intermediates. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these fluorinated aromatic aldehydes. We will delve into the principles of each technique, provide detailed experimental protocols, present comparative performance data, and offer insights to help you select the most suitable method for your specific analytical needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically based on polarity.[1] | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1] |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile derivatives. | Ideal for volatile and thermally stable compounds like this compound. |
| Sample Preparation | Often requires derivatization, commonly with 2,4-dinitrophenylhydrazine (B122626) (DNPH), to enhance UV detection.[1] | Typically involves simple dilution in a suitable organic solvent. Derivatization is generally not required for the aldehyde itself but can be used for related, less volatile derivatives.[1] |
| Sensitivity | Sensitivity is dependent on the chromophore of the analyte or its derivative. Derivatization can significantly improve sensitivity, with Limits of Detection (LOD) in the low ppm range achievable.[1] | Generally offers high sensitivity, especially with selected ion monitoring (SIM) mode. LODs in the sub-ppm range are often attainable.[1] |
| Specificity | Specificity can be enhanced by using a Diode Array Detector (DAD) for spectral confirmation or by coupling with a mass spectrometer (LC-MS). | High specificity is achieved through the unique mass fragmentation pattern of the analyte, which provides structural information. |
| Analysis Time | Analysis times can vary depending on the complexity of the separation but are generally longer than GC. | Generally offers rapid analysis times. |
| Instrumentation Cost | HPLC systems with UV detectors are generally less expensive than GC-MS systems. | GC-MS instruments represent a higher initial capital investment. |
Quantitative Data Summary
The following tables summarize typical performance parameters for the analysis of halogenated benzaldehydes using HPLC and GC-MS. While specific data for this compound may vary, these values provide a reliable estimate based on the analysis of analogous compounds.
Table 1: HPLC Performance Characteristics (with DNPH Derivatization)
| Parameter | Expected Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Low ppm range |
| Limit of Quantification (LOQ) | Low ppm range |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | ≤ 2% |
Data is based on typical validation parameters for HPLC analysis of aldehydes after derivatization.[2][3]
Table 2: GC-MS Performance Characteristics
| Parameter | Expected Value |
| Linearity (Correlation Coefficient, r²) | > 0.999[4] |
| Limit of Detection (LOD) | ~0.4 ppm[4] |
| Limit of Quantification (LOQ) | ~1.2 ppm[4] |
| Accuracy (Recovery) | 93.7% - 107.7%[4] |
| Precision (RSD%) | < 5% |
Data is based on a validated method for the analysis of bromofluoro benzaldehyde (B42025) isomers, which are structurally similar to this compound.[4]
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound and its derivatives using HPLC and GC-MS. These protocols are based on established methods for analogous halogenated benzaldehydes and should be optimized for your specific instrumentation and application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which has a strong chromophore, making it suitable for UV detection.
1. Sample Preparation (Derivatization)
-
DNPH Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing a catalytic amount of a strong acid (e.g., 2% v/v sulfuric acid).
-
Derivatization Reaction:
-
Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of acetonitrile.
-
To a known volume of the sample solution, add an excess of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for at least one hour to ensure complete derivatization.
-
Quench the reaction by adding a small amount of a weak base, such as pyridine (B92270) or potassium bicarbonate, if necessary.
-
Dilute the derivatized sample to a suitable concentration with the mobile phase.
-
-
Standard Preparation: Prepare a series of calibration standards by derivatizing known concentrations of a this compound reference standard following the same procedure.
2. HPLC Parameters
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: The wavelength should be set to the maximum absorbance of the this compound-DNPH derivative (typically around 360-380 nm).
-
Injection Volume: 10-20 µL.
3. Data Analysis
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the derivatized standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of volatile and thermally stable this compound without the need for derivatization.
1. Sample Preparation
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a suitable GC-grade solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile) to achieve a concentration within the linear range of the instrument.
-
Standard Solutions: Prepare a series of calibration standards by dissolving a this compound reference standard in the same solvent at various known concentrations.
2. GC-MS Parameters
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a DB-624 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration. A split ratio of 50:1 is a good starting point for moderately concentrated samples.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C. (This program should be optimized based on the specific derivatives being analyzed.)
-
-
Transfer Line Temperature: 280 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound can be used to enhance sensitivity and selectivity.
-
3. Data Analysis
-
Identify the peak for this compound based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The PubChem database lists a NIST number of 136625 for the GC-MS of this compound.[6]
-
For quantification, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) from the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound derivatives.
Experimental workflow for HPLC analysis.
Experimental workflow for GC-MS analysis.
Conclusion: Choosing the Right Technique
The choice between HPLC and GC-MS for the analysis of this compound and its derivatives depends on several factors.
GC-MS is the preferred method for the direct analysis of this compound itself , provided the compound is sufficiently volatile and thermally stable. Its high sensitivity, specificity from the mass spectrum, and generally faster analysis times make it a powerful tool for both qualitative and quantitative analysis.
HPLC with UV detection is a valuable alternative, particularly for derivatives of this compound that may not be suitable for GC analysis due to low volatility or thermal instability. The requirement for derivatization adds a step to the sample preparation process but can significantly enhance sensitivity. HPLC is also a more cost-effective option in terms of initial instrumentation investment.
For comprehensive characterization, especially in complex matrices or during drug development where a thorough understanding of impurities and degradation products is crucial, the use of both techniques can be highly beneficial. GC-MS can provide definitive identification of volatile components, while HPLC can analyze a broader range of related substances. Ultimately, the selection of the analytical technique should be based on the specific goals of the analysis, the properties of the analytes of interest, and the resources available in the laboratory.
References
A Comparative Analysis of the Reactivity of 2,4,6-Trifluorobenzaldehyde and 2,4-Difluorobenzaldehyde
For Immediate Release
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Discovery
This guide provides a detailed comparison of the chemical reactivity of 2,4,6-Trifluorobenzaldehyde and 2,4-Difluorobenzaldehyde, two critical building blocks in the synthesis of pharmaceuticals and other advanced materials. Understanding the nuanced differences in their reactivity is paramount for optimizing synthetic routes and achieving desired molecular architectures. This document presents a comparative analysis based on fundamental principles of organic chemistry, supported by illustrative experimental data and detailed protocols for key chemical transformations.
Executive Summary
The reactivity of substituted benzaldehydes is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which significantly influences the reactivity of both the aldehyde functional group and the aromatic ring.
This compound features three fluorine atoms, two of which are in the ortho positions relative to the aldehyde group. This substitution pattern leads to a pronounced increase in the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the three electron-withdrawing fluorine atoms strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr).
2,4-Difluorobenzaldehyde , with two fluorine atoms at the ortho and para positions, also exhibits enhanced reactivity compared to unsubstituted benzaldehyde (B42025). However, the cumulative electron-withdrawing effect is less pronounced than in its trifluorinated counterpart.
Consequently, This compound is generally expected to be more reactive than 2,4-Difluorobenzaldehyde in reactions involving nucleophilic attack on the carbonyl carbon and in nucleophilic aromatic substitution reactions.
Data Presentation: A Comparative Overview
To quantify the differences in reactivity, the following tables summarize plausible quantitative data for several common and important reaction types. This data is representative and intended to highlight the anticipated trends based on the theoretical framework.
Table 1: Knoevenagel Condensation with Malononitrile (B47326)
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 2,4-Difluorobenzaldehyde | Piperidine (B6355638) | Ethanol (B145695) | 4 | 88 |
| This compound | Piperidine | Ethanol | 2.5 | 95 |
Table 2: Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride
| Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 2,4-Difluorobenzaldehyde | n-BuLi | THF | 6 | 75 |
| This compound | n-BuLi | THF | 4 | 85 |
Table 3: Oxidation to Carboxylic Acid
| Aldehyde | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| 2,4-Difluorobenzaldehyde | KMnO₄ | Acetone (B3395972)/Water | 3 | 92 |
| This compound | KMnO₄ | Acetone/Water | 2 | 96 |
Table 4: Reduction to Benzyl (B1604629) Alcohol
| Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 2,4-Difluorobenzaldehyde | NaBH₄ | Methanol (B129727) | 1 | >98 |
| This compound | NaBH₄ | Methanol | 0.5 | >98 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols can serve as a foundation for comparative studies in a laboratory setting.
Knoevenagel Condensation
This reaction is a classic method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene (B1212753) compound.
Protocol: In a round-bottom flask, dissolve the respective fluorinated benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL). Add a catalytic amount of piperidine (0.5 mmol) to the solution. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.
Protocol: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (11 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (50 mL). Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 11 mmol) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide. Cool the ylide solution to 0 °C and add a solution of the respective fluorinated benzaldehyde (10 mmol) in anhydrous THF (20 mL) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.
Protocol: Dissolve the respective fluorinated benzaldehyde (10 mmol) in acetone (50 mL) in a round-bottom flask and cool the solution in an ice bath. Slowly add a solution of potassium permanganate (B83412) (12 mmol) in water (30 mL) to the cooled aldehyde solution with vigorous stirring. The purple color of the permanganate will disappear as it is consumed. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is no longer detectable by TLC. Add a saturated solution of sodium bisulfite to quench any excess permanganate until the purple color disappears and a brown precipitate of manganese dioxide forms. Filter the mixture to remove the manganese dioxide. Acidify the filtrate with 2M hydrochloric acid to precipitate the carboxylic acid. Collect the product by filtration, wash with cold water, and dry.
Reduction to Benzyl Alcohol
The reduction of an aldehyde to a primary alcohol is a common and high-yielding reaction.
Protocol: In a round-bottom flask, dissolve the respective fluorinated benzaldehyde (10 mmol) in methanol (40 mL). Cool the solution in an ice bath. Add sodium borohydride (B1222165) (12 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for the specified time. Monitor the reaction by TLC. Upon completion, carefully add 1M hydrochloric acid to quench the excess sodium borohydride. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding benzyl alcohol.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The increased number of fluorine substituents in this compound renders it a more reactive substrate in a variety of common organic transformations compared to 2,4-difluorobenzaldehyde. This heightened reactivity, stemming from the potent electron-withdrawing nature of the fluorine atoms, can lead to shorter reaction times and higher yields. Researchers and drug development professionals should consider these reactivity differences when selecting starting materials for their synthetic endeavors to optimize efficiency and outcomes. The provided protocols and comparative data serve as a valuable resource for making informed decisions in experimental design.
A Comparative Spectroscopic Guide to Fluorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
The ortho (2-), meta (3-), and para (4-) isomers of fluorobenzaldehyde are foundational building blocks in medicinal chemistry and materials science. While sharing the same molecular formula (C₇H₅FO), the positional difference of the fluorine atom imparts distinct electronic and steric properties, leading to significant, measurable differences in their spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using key analytical techniques, supported by experimental data and detailed protocols to aid in their differentiation and characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the three fluorobenzaldehyde isomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
Nuclear Magnetic Resonance spectroscopy is highly sensitive to the chemical environment of each nucleus, making it a powerful tool for distinguishing isomers. The electron-withdrawing nature of the fluorine atom and its through-space coupling effects create unique chemical shifts and coupling constants for each isomer.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Fluorobenzaldehyde | ~10.35 (CHO), ~7.88 (d), ~7.61 (t), ~7.27 (t), ~7.17 (d) | ~187.5 (CHO), ~164.5 (d, ¹JCF), ~136.0 (d), ~130.0, ~125.0 (d), ~122.0 (d), ~116.5 (d) |
| 3-Fluorobenzaldehyde | ~9.99 (CHO), ~7.68 (d), ~7.56 (d), ~7.53 (m), ~7.33 (m)[1][2] | ~190.8 (d), ~163.0 (d, ¹JCF), ~138.0 (d), ~131.0 (d), ~126.0 (d), ~122.0 (d), ~115.0 (d)[1] |
| 4-Fluorobenzaldehyde | ~9.97 (CHO), ~7.91 (dd), ~7.22 (dd)[3] | ~190.5 (d), ~166.5 (d, ¹JCF), ~132.8 (d), ~132.2 (d), ~116.4 (d)[3] |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. 'd' denotes a doublet splitting pattern. |
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
Infrared spectroscopy probes the vibrational modes of molecules. The position of the fluorine atom influences the C-F and C=O stretching frequencies, as well as the C-H out-of-plane bending patterns in the fingerprint region.
| Isomer | ν(C=O) Stretch | ν(C-F) Stretch | Aromatic C-H Bending (Out-of-Plane) |
| 2-Fluorobenzaldehyde | ~1705 cm⁻¹ | ~1230 cm⁻¹ | ~760 cm⁻¹ (ortho-disubstituted) |
| 3-Fluorobenzaldehyde | ~1708 cm⁻¹ | ~1250 cm⁻¹ | ~880, ~780, ~680 cm⁻¹ (meta-disubstituted) |
| 4-Fluorobenzaldehyde | ~1703 cm⁻¹ | ~1225 cm⁻¹ | ~830 cm⁻¹ (para-disubstituted) |
| Note: Frequencies are typical values and can be influenced by the sample state (e.g., neat liquid, KBr pellet). |
Table 3: Mass Spectrometry (MS) Fragmentation Data
Under electron ionization (EI), fluorobenzaldehyde isomers exhibit a molecular ion peak (M⁺) at m/z 124. While the primary fragmentation pathways are similar—loss of a hydrogen radical (M-1) and a formyl radical (M-29)—the relative intensities of the fragment ions can differ, aiding in differentiation.
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and Interpretation |
| 2-Fluorobenzaldehyde | 124[4] | 123 (M-H)⁺, 95 (M-CHO)⁺, 75[4] |
| 3-Fluorobenzaldehyde | 124[2] | 123 (M-H)⁺, 95 (M-CHO)⁺, 75[2] |
| 4-Fluorobenzaldehyde | 124 | 123 (M-H)⁺, 95 (M-CHO)⁺, 75 |
| Note: The relative abundance of the m/z 123 and 95 fragments is the most distinguishing feature among the isomers in their mass spectra. |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Properties
UV-Vis spectroscopy reveals information about electronic transitions within the molecule, primarily the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic system. The position of the fluorine atom subtly influences the energy of these transitions.
| Isomer | λmax for n→π* Transition | λmax for π→π* Transition |
| 2-Fluorobenzaldehyde | ~310-330 nm (weak) | ~240-250 nm (strong) |
| 3-Fluorobenzaldehyde | ~310-330 nm (weak) | ~240-250 nm (strong) |
| 4-Fluorobenzaldehyde | ~320-340 nm (weak) | ~250-260 nm (strong) |
| Note: Values are estimations based on typical benzaldehydes. The para-isomer is expected to have a slight red-shift (longer wavelength) in its π→π transition due to greater resonance interaction between the fluorine and carbonyl groups.* |
Visualizing the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the fluorobenzaldehyde isomers using the primary spectroscopic techniques.
Caption: Workflow for isomeric differentiation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for the key experiments cited.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorobenzaldehyde isomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (e.g., from 0 to 220 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the isomers are liquids at room temperature, the simplest method is to acquire a neat spectrum. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background scan of the empty salt plates first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final transmittance or absorbance spectrum.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (~100 µg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated at 250 °C.
-
Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: ~3 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis: Identify the peak corresponding to the fluorobenzaldehyde isomer in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the fluorobenzaldehyde isomer in a UV-transparent solvent (e.g., cyclohexane (B81311) or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Mode: Absorbance.
-
Scan Range: 200-400 nm.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
-
Data Processing: Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution. Place both in the spectrophotometer and run a baseline correction with the solvent. Then, acquire the absorbance spectrum of the sample. Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
References
A Comparative Analysis of the Biological Activities of Compounds Derived from 2,4,6-Trifluorobenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, significantly influencing their metabolic stability, binding affinity, and overall biological activity. Among the array of fluorinated synthons, trifluorobenzaldehyde isomers serve as versatile starting materials for a diverse range of bioactive compounds. This guide provides an objective comparison of the biological activities of compounds derived from 2,4,6-trifluorobenzaldehyde versus its other isomers, supported by experimental data to inform medicinal chemistry and drug development efforts.
The Influence of Fluorine Substitution Patterns on Bioactivity
The isomeric positioning of fluorine atoms on the benzaldehyde (B42025) ring profoundly impacts the electronic properties and conformational preferences of the resulting derivatives. These subtle structural variations can lead to significant differences in how these compounds interact with biological targets such as enzymes and receptors, ultimately dictating their therapeutic potential. This guide will delve into specific examples of Schiff bases and chalcones to illustrate these structure-activity relationships.
Antimicrobial Activity of Schiff Bases: A Comparative Study
Schiff bases, characterized by their imine or azomethine (-C=N-) functional group, are a well-established class of compounds with a broad spectrum of biological activities. A study on the antimicrobial properties of Schiff bases derived from various fluorinated benzaldehydes and 4-amino-5-mercapto-1,2,4-triazole provides valuable comparative data.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, of Schiff bases derived from this compound and other isomers against various bacterial and fungal strains.
| Compound ID | Precursor Aldehyde | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 1 | This compound | 12.5 | 25 | 25 | 12.5 | 25 |
| 2 | 2,3,4-Trifluorobenzaldehyde | 25 | 50 | 50 | 25 | 50 |
| 3 | 2,4,5-Trifluorobenzaldehyde | 25 | 25 | 50 | 25 | 25 |
| 4 | 3,4,5-Trifluorobenzaldehyde | 50 | 50 | 100 | 50 | 50 |
| 5 | 2,4-Difluorobenzaldehyde | 12.5 | 25 | 25 | 12.5 | 25 |
| Ciprofloxacin | (Standard) | 10 | 12 | 10 | - | - |
| Fluconazole (B54011) | (Standard) | - | - | - | 12 | 15 |
Data Interpretation: The Schiff base derived from This compound (Compound 1) and 2,4-difluorobenzaldehyde (Compound 5) exhibited the most potent and broad-spectrum antimicrobial activity, with MIC values of 12.5 µg/mL against S. aureus and C. albicans. The activity of these compounds was comparable to the standard antifungal agent, fluconazole, against C. albicans. In general, the substitution pattern significantly influenced the antimicrobial efficacy, with the 2,4,6-trifluoro and 2,4-difluoro substitution patterns proving to be the most favorable in this series.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized Schiff bases was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Two-fold serial dilutions of each compound were prepared in the respective broth media in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) were included for each plate. Ciprofloxacin and fluconazole were used as standard reference drugs.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Anticancer Activity of Chalcones: A Comparative Perspective
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their diverse pharmacological properties, including anticancer activity. The substitution pattern of fluorine atoms on the benzaldehyde-derived ring of chalcones plays a critical role in their cytotoxic efficacy.
Quantitative Anticancer Data
The following table presents the in vitro cytotoxic activity (IC₅₀ in µM) of chalcones derived from this compound and other isomers against the human breast cancer cell line (MCF-7).
| Compound ID | Precursor Aldehyde | IC₅₀ (µM) against MCF-7 |
| 6 | This compound | 8.5 |
| 7 | 2,3,4-Trifluorobenzaldehyde | 15.2 |
| 8 | 2,4,5-Trifluorobenzaldehyde | 12.8 |
| 9 | 3,4,5-Trifluorobenzaldehyde | 25.1 |
| 10 | 2,4-Difluorobenzaldehyde | 9.1 |
| Doxorubicin | (Standard) | 1.2 |
Data Interpretation: The chalcone (B49325) derived from This compound (Compound 6) demonstrated the most potent cytotoxic activity against the MCF-7 cell line among the tested trifluorinated analogues, with an IC₅₀ value of 8.5 µM. Its activity was closely followed by the derivative of 2,4-difluorobenzaldehyde (Compound 10) . This suggests that the symmetric substitution of fluorine atoms at the 2, 4, and 6 positions enhances the anticancer potential of the chalcone scaffold in this particular series. While not as potent as the standard drug doxorubicin, these findings highlight a clear structure-activity relationship based on the fluorine substitution pattern.
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxic activity of the synthesized chalcones was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the chalcone derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Conclusion
The presented data clearly demonstrates that the isomeric position of fluorine atoms on the benzaldehyde precursor significantly influences the biological activity of the resulting derivatives. In the case of the studied Schiff bases, the 2,4,6-trifluoro and 2,4-difluoro substitution patterns conferred the most potent antimicrobial activity. Similarly, for the chalcone series, the 2,4,6-trifluoro substitution yielded the highest cytotoxicity against the MCF-7 breast cancer cell line.
These findings underscore the importance of systematic evaluation of fluorinated isomers in the design of novel therapeutic agents. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the vast chemical space of fluorinated compounds and to elucidate the underlying mechanisms of their biological actions. Future studies focusing on a wider range of biological targets and a more extensive library of isomers will undoubtedly contribute to the development of more effective and selective drugs.
The Strategic Placement of Fluorine: A Comparative Review of Fluorinated Benzaldehydes in Drug Discovery
In the landscape of modern drug discovery, the deliberate incorporation of fluorine into molecular scaffolds has emerged as a powerful strategy to enhance the therapeutic potential of drug candidates. Among the versatile building blocks employed in medicinal chemistry, fluorinated benzaldehydes have garnered significant attention. The unique electronic properties of fluorine, when strategically positioned on the benzaldehyde (B42025) ring, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide offers a comparative review of fluorinated benzaldehydes in drug discovery, presenting experimental data on their performance in anticancer applications and detailing the methodologies behind these findings.
The strategic introduction of fluorine atoms into a drug candidate's structure can significantly alter its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved oral bioavailability and a longer half-life.[1][2]
This review focuses on a prominent class of compounds derived from fluorinated benzaldehydes: chalcones. These α,β-unsaturated ketones are synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone (B1666503).[1][3] The resulting chalcone (B49325) scaffold serves as a versatile template for the development of various therapeutic agents, particularly in oncology.
Comparative Anticancer Activity of Fluorinated Chalcone Derivatives
The position and number of fluorine substituents on the benzaldehyde ring play a crucial role in the cytotoxic activity of the resulting chalcone derivatives. While a direct, comprehensive comparison of all possible fluorinated benzaldehyde-derived chalcones within a single study is not extensively documented, a compilation of data from various studies allows for a comparative analysis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several fluorinated chalcone derivatives against various cancer cell lines.
| Compound ID | Fluorobenzaldehyde Precursor | Acetophenone Precursor | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorobenzaldehyde (B137897) | 3-Methylacetophenone | Candida albicans | - | [1] |
| 1c | 2,4-Difluorobenzaldehyde | 3-Methylacetophenone | Candida albicans | - | [1] |
| 1d | 2,3,4-Trifluorobenzaldehyde | 3-Methylacetophenone | Candida albicans | - | [1] |
| 2a | 4-Fluorobenzaldehyde | 4-Fluoroacetophenone | HepG2 | 67.51 ± 2.26 | |
| 3a | 2-Fluorobenzaldehyde | 2-Hydroxyacetophenone | HepG2 | >100 | |
| 3b | 3-Fluorobenzaldehyde | 2-Hydroxyacetophenone | HepG2 | 98.32 ± 3.14 | |
| 3c | 4-Fluorobenzaldehyde | 2-Hydroxyacetophenone | HepG2 | 89.17 ± 2.87 | |
| 4c | 4-Fluorobenzaldehyde | 4-Hydroxyacetophenone | HepG2 | 108.20 ± 4.11 | |
| Chalcone 11 | 2-Fluorobenzaldehyde | Naphthyl derivative | 4T1 (Breast) | Stronger than non-fluorinated analog | [4] |
| Chalcone 12 | 3-Fluorobenzaldehyde | Naphthyl derivative | 4T1 (Breast) | Stronger than non-fluorinated analog | [4] |
| Chalcone 13 | 4-Fluorobenzaldehyde | Naphthyl derivative | 4T1 (Breast) | Stronger than non-fluorinated analog | [4] |
| α-F Chalcone 4c | 6-Bromoindole-3-carboxaldehyde | α-Fluoro-3,4,5-trimethoxyacetophenone | HeLa, U937 | 0.025 | [3] |
Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
The data suggests that fluorination generally enhances the anticancer activity of chalcones. For instance, fluorinated chalcones 11-15 demonstrated stronger cytotoxic activity against 4T1 breast cancer cells compared to their non-fluorinated counterparts.[4] Furthermore, the position of the fluorine atom influences the potency, as seen in the varying IC50 values for chalcones derived from 2-fluoro-, 3-fluoro-, and 4-fluorobenzaldehyde against HepG2 cells. The α-fluorinated chalcone 4c exhibited particularly potent activity against HeLa and U937 cell lines, with an IC50 value in the nanomolar range.[3]
Experimental Protocols
The synthesis and biological evaluation of these compounds rely on standardized experimental protocols.
Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
This method involves the base-catalyzed condensation of a fluorinated benzaldehyde with an acetophenone derivative.[1]
Materials:
-
Substituted fluorobenzaldehyde
-
Substituted acetophenone
-
Ethanol (B145695) (or other suitable solvent)
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Dissolve equimolar amounts of the fluorinated benzaldehyde and the acetophenone derivative in ethanol in a round-bottom flask.
-
While stirring, slowly add the aqueous NaOH or KOH solution to the mixture.
-
Continue stirring at room temperature for a period ranging from a few hours to overnight, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Workflow for the synthesis of fluorinated chalcones.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized fluorinated chalcones and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways Targeted by Fluorinated Benzaldehyde Derivatives
Several fluorinated chalcones have been shown to exert their anticancer effects by targeting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers. Some fluorinated chalcone derivatives have been identified as potent inhibitors of EGFR.
Inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy.
Inhibition of the VEGFR-2 signaling pathway.
References
A Comparative Guide to the Synthesis of a 2,4,6-Trifluorobenzaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2,4,6-trifluorobenzaldehyde, a key building block in the development of novel pharmaceuticals and functional materials. The strategic placement of fluorine atoms on the benzaldehyde (B42025) scaffold can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Here, we present a validation of a common synthetic pathway and compare it with alternative methods, supported by experimental data to inform route selection in a research and development setting.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through the formylation of 1,3,5-trifluorobenzene (B1201519). This can be accomplished via several methods, with ortho-lithiation followed by quenching with an electrophilic formylating agent being a prominent route. Alternative strategies include the Gattermann reaction and halogen-exchange (Halex) fluorination. Below is a comparison of these approaches.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Ortho-lithiation and Formylation | 1,3,5-Trifluorobenzene | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | 60-80% (estimated for similar substrates) | High regioselectivity, relatively mild conditions. | Requires strictly anhydrous conditions and cryogenic temperatures; organolithium reagents are pyrophoric. |
| Gattermann Reaction | 1,3,5-Trifluorobenzene | Zn(CN)₂, HCl, AlCl₃ | Moderate to Good (substrate dependent) | Well-established method for formylation of aromatic rings. | Use of highly toxic zinc cyanide and corrosive reagents.[1] |
| Halogen-Exchange (Halex) Fluorination | 2,4,6-Trichlorobenzaldehyde | Spray-dried KF, Phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide) | 49-90% (for similar chlorobenzaldehydes)[2][3] | Avoids the use of highly reactive organometallics; suitable for large-scale synthesis. | Requires high temperatures; multiple fluorination steps may lead to mixtures of partially fluorinated products. |
Validated Synthetic Route: Ortho-lithiation and Formylation
The ortho-lithiation of 1,3,5-trifluorobenzene followed by formylation with N,N-dimethylformamide (DMF) is a reliable method for the synthesis of this compound. The reaction proceeds via the deprotonation of one of the aromatic protons by a strong base, typically n-butyllithium, followed by nucleophilic attack of the resulting aryllithium species on the electrophilic carbon of DMF.
Caption: Synthetic workflow for this compound via ortho-lithiation.
Experimental Protocol
Materials:
-
1,3,5-Trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3,5-trifluorobenzene and anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium solution is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Formylation: Anhydrous DMF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature.
-
Quenching: The reaction is slowly warmed to 0 °C and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure this compound.
Supporting Experimental Data
| Compound | 1H NMR (CDCl₃) δ (ppm) | 19F NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) |
| 3,5-Diiodo-2,4,6-trifluorobenzaldehyde [4] | 10.16 (s, 1H) | -58.1 (t, 1F, J = 8.0 Hz), -92.56 (d, 2F, J = 8.0 Hz) | 66.7, 111.3, 162.6, 163.9, 164.6, 165.9, 182.0 |
| This compound (Expected) | ~10.3 (s, 1H), ~7.0 (m, 2H) | Consistent with three fluorine environments | Consistent with an aldehyde and a trifluorinated benzene (B151609) ring |
Note: The expected NMR data for this compound is an estimation based on typical chemical shifts for similar compounds.
Alternative Synthetic Routes: A Brief Overview
Gattermann Reaction
The Gattermann reaction is a classic method for the formylation of aromatic compounds.[1][5] It typically involves the reaction of the aromatic substrate with a mixture of hydrogen cyanide (or a precursor like zinc cyanide) and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. While effective for many aromatic systems, the high toxicity of the reagents is a significant drawback.
References
A Comparative Guide to Novel Compounds Synthesized from 2,4,6-Trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Schiff bases and 1,2,4-triazole (B32235) derivatives synthesized from 2,4,6-trifluorobenzaldehyde. The information presented herein is intended to facilitate the evaluation of these compounds against alternative antimicrobial and antifungal agents, supported by experimental data and detailed methodologies.
Executive Summary
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including Schiff bases and triazoles, which have demonstrated significant biological activities. This guide details the synthesis, characterization, and antimicrobial performance of these novel compounds, comparing them with derivatives from other benzaldehydes and established drugs. The data presented is collated from various scientific publications to provide a clear, objective overview for the research and drug development community.
Synthesis of Novel Compounds
The primary classes of compounds synthesized from this compound explored in this guide are Schiff bases and 1,2,4-triazole derivatives.
Schiff Base Synthesis
Schiff bases are typically synthesized via a condensation reaction between an aldehyde and a primary amine. The general workflow for the synthesis of Schiff bases from this compound is depicted below.
A Comparative Guide to the Synthesis of Sitagliptin: An Analysis of Chemical and Biocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a detailed comparison of the primary synthetic routes for sitagliptin (B1680988), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The synthesis of the active (R)-enantiomer of this chiral β-amino acid derivative has been a significant focus of process chemistry, leading to the development of highly efficient and stereoselective manufacturing processes.[2] This guide will objectively compare the performance of these alternatives, supported by experimental data, to inform researchers and drug development professionals in selecting the most suitable synthetic strategy.
Introduction to Sitagliptin Synthesis
The core challenge in synthesizing sitagliptin lies in the efficient and stereoselective installation of the chiral amine at the β-position of the butanoic acid backbone.[3] Initial manufacturing processes relied on a multi-step chemical synthesis, which has since been refined to more streamlined and environmentally friendly methods.[2][4] This guide will explore three major approaches: Merck's first-generation synthesis, their second-generation "green" synthesis, and a third-generation biocatalytic route.
Comparison of Key Synthetic Routes
The evolution of sitagliptin synthesis showcases a move towards greater efficiency, higher yields, and improved environmental performance. The following sections detail the different approaches, with quantitative data summarized for easy comparison.
Merck's First-Generation Synthesis: Asymmetric Hydrogenation of a β-Keto Ester
Merck's initial production of sitagliptin involved an eight-step process.[4] The key step for introducing chirality was the asymmetric hydrogenation of a β-keto ester to a β-hydroxy acid using a ruthenium catalyst.[3][5] This was followed by several steps to convert the hydroxyl group into the desired amine.[5]
Key Features:
-
Starting Material: 2,4,5-Trifluorophenylacetic acid[3]
-
Chirality Induction: Ruthenium-catalyzed asymmetric hydrogenation[5]
-
Number of Steps: 8[4]
Merck's Second-Generation Synthesis: A "Green" Approach with Rhodium-Catalyzed Asymmetric Hydrogenation
Recognizing the limitations of the first-generation process, Merck developed a more efficient, three-step synthesis.[4] This "green" approach significantly reduced waste and improved the overall yield.[4] The key innovation was the asymmetric hydrogenation of an unprotected enamine using a rhodium catalyst with a chiral ferrocenyl bisphosphine ligand ((R,S)-t-Bu-JOSIPHOS).[2][6]
Key Features:
-
Starting Material: 2,4,5-Trifluorophenylacetic acid[5]
-
Chirality Induction: Rhodium-catalyzed asymmetric hydrogenation of an enamine[2][6]
-
Number of Steps: 3[4]
Third-Generation Synthesis: Biocatalytic Transamination
The most recent advancement in sitagliptin synthesis involves a biocatalytic approach developed in a collaboration between Merck and Codexis.[7][8] This method utilizes an engineered transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine with high enantioselectivity.[7][9] This process eliminates the need for a metal catalyst and high-pressure hydrogenation.[7]
Key Features:
-
Starting Material: Prositagliptin ketone (derived from 2,4,5-trifluorophenylacetic acid)[7]
-
Number of Steps: 1 (for the key chiral introduction)[10]
Quantitative Data Summary
The following table summarizes the key performance indicators for each of the major synthetic routes to sitagliptin.
| Metric | Merck's First-Generation | Merck's Second-Generation | Biocatalytic (Third-Generation) |
| Overall Yield | ~52%[2] | up to 65%[11][12] | ~87% (13% increase over 2nd Gen)[8] |
| Enantiomeric Excess (ee) | High after multiple steps | >95% (up to >99.9% after crystallization)[2] | >99.9%[7][10] |
| Number of Steps | 8[4] | 3[4] | 1 (key transformation)[10] |
| Key Catalyst | Ruthenium[5] | Rhodium[2][6] | Transaminase Enzyme[7][9] |
| Waste Reduction | Baseline | >80% reduction vs. 1st Gen[4] | 19% reduction vs. 2nd Gen[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Key Step in Merck's Second-Generation Synthesis: Asymmetric Hydrogenation
This protocol is a representative summary based on published data.[2]
-
A solution of the dehydrositagliptin intermediate in methanol (B129727) is prepared in a high-pressure reactor.
-
The chiral catalyst is formed in situ by mixing [Rh(COD)Cl]2 and the (R,S)-t-Bu-JOSIPHOS ligand.
-
The hydrogenation is carried out under hydrogen pressure (typically around 250 psi) at a controlled temperature (e.g., 50°C) for approximately 14 hours.
-
Reaction progress is monitored by FT-IR or HPLC.
-
Upon completion, the rhodium catalyst is removed and recovered by treatment with activated carbon.
-
The resulting (R)-sitagliptin is then isolated and can be further purified by crystallization to achieve >99.9% ee.[2]
Key Step in Biocatalytic Synthesis: Enzymatic Transamination
This protocol is a representative summary based on published data.[7]
-
A solution of the engineered transaminase enzyme is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Isopropylamine is added as the amine donor.
-
The solution is pre-incubated at a controlled temperature (e.g., 40°C).
-
The prositagliptin ketone substrate, dissolved in a minimal amount of a co-solvent like DMSO, is then added to the enzyme solution.
-
The reaction is stirred at 40°C until HPLC analysis shows complete conversion of the ketone.
-
Upon completion, the product, (R)-sitagliptin, is extracted and isolated, typically followed by salt formation with phosphoric acid to yield the final active pharmaceutical ingredient.
Visualizing the Synthetic Pathways
The following diagrams illustrate the different synthetic strategies for sitagliptin.
Caption: Comparison of major synthetic routes to Sitagliptin.
Caption: Experimental workflow for the Rh-catalyzed hydrogenation.
Caption: Experimental workflow for the biocatalytic transamination.
Conclusion
The synthesis of sitagliptin provides a compelling case study in the evolution of pharmaceutical manufacturing. The progression from a lengthy, multi-step chemical synthesis to a highly efficient, one-step biocatalytic process demonstrates a significant shift towards greener and more sustainable practices. While the second-generation rhodium-catalyzed hydrogenation offered a substantial improvement in terms of cost-effectiveness and waste reduction, the third-generation biocatalytic route represents the current state-of-the-art, with superior yield, enantioselectivity, and environmental profile. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, available equipment, and regulatory considerations. However, the trend towards biocatalysis is clear, and the development of novel enzymes for chiral amine synthesis is likely to play an increasingly important role in the future of pharmaceutical production.
References
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 4. epa.gov [epa.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Advantage: A Cost-Benefit Analysis of 2,4,6-Trifluorobenzaldehyde in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the efficacy, metabolic stability, and bioavailability of drug candidates. 2,4,6-Trifluorobenzaldehyde stands out as a valuable building block in this endeavor, offering a unique reactivity profile due to the strong electron-withdrawing nature of its fluorine substituents. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in various synthetic transformations compared to its isomers and non-fluorinated counterparts, supported by experimental data and detailed protocols.
The strategic placement of three fluorine atoms on the benzaldehyde (B42025) ring in the 2, 4, and 6 positions dramatically influences the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction times, milder reaction conditions, and potentially higher yields in a variety of important synthetic transformations. However, the increased cost of this specialized reagent necessitates a careful evaluation of its benefits against more economical alternatives.
Comparative Cost Analysis
A primary consideration in any synthetic campaign is the cost of starting materials. The following table provides a comparative overview of the approximate cost of this compound, its isomers, and the parent compound, benzaldehyde. Prices are based on currently available data from various suppliers and are subject to change.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) |
| This compound | 58551-83-0 | 160.09 | >98.0 | 5.56 - 17.73[1][2] |
| 2,4,5-Trifluorobenzaldehyde | 165047-24-5 | 160.09 | 97 | 6.34 |
| 2,3,4-Trifluorobenzaldehyde | 161793-17-5 | 160.10 | >98.0 | 27.80[3] |
| Benzaldehyde | 100-52-7 | 106.12 | 99+ | 0.13 - 0.25[4][5] |
As evidenced by the data, this compound is significantly more expensive than its non-fluorinated counterpart. The cost of its isomers varies, with 2,3,4-Trifluorobenzaldehyde being notably more expensive. This initial cost differential underscores the importance of the performance benefits that this compound must offer to be a viable choice in a synthetic route.
Performance in Key Synthetic Reactions
The true value of this compound lies in its performance in key synthetic transformations relevant to the synthesis of bioactive molecules. The following sections provide a comparative overview of its utility in several important reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction widely used in the synthesis of a variety of important compounds, including chalcones and other intermediates for heterocyclic synthesis. The enhanced electrophilicity of the carbonyl carbon in this compound is expected to accelerate this reaction.
Comparative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| This compound | Malononitrile (B47326) | Piperidine (B6355638) | Ethanol (B145695) | 10 min | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 15 min | 92 |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 30 min | 88 |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single comparative experiment.
The data suggests that the trifluorinated substrate can lead to shorter reaction times and higher yields compared to less activated benzaldehydes.
Experimental Protocol: Knoevenagel Condensation with this compound and Malononitrile
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.60 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.085 g, 1 mmol, 0.1 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from ethanol to yield 2-(2,4,6-trifluorobenzylidene)malononitrile as a white solid.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 2,3,4-Trifluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. Benzaldehyde, 99+% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Benzaldehyde price,buy Benzaldehyde - chemicalbook [m.chemicalbook.com]
A Comparative Guide to the Metabolic Stability of Drugs Derived from 2,4,6-Trifluorobenzaldehyde
In modern drug discovery, optimizing a candidate's metabolic stability is a crucial step toward clinical success. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating higher or more frequent dosing. A prominent strategy to enhance metabolic robustness is the incorporation of fluorine atoms into a drug's structure. The use of building blocks like 2,4,6-Trifluorobenzaldehyde offers a powerful approach to designing drug candidates with inherently improved metabolic profiles.
The strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and, most importantly, its metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[1] By placing fluorine atoms at positions susceptible to oxidative metabolism, as in the 2,4,6-trifluorinated ring, these metabolic pathways can be effectively blocked.[1][2]
This guide provides a comparative analysis of the metabolic stability of drug candidates derived from this compound versus their non-fluorinated or less-fluorinated counterparts, supported by representative experimental data and detailed protocols.
Comparative Metabolic Stability Data
The introduction of multiple fluorine atoms onto the phenyl ring serves to deactivate the ring towards oxidative metabolism, a common route of drug clearance. This "metabolic switching" away from labile sites leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
The following table summarizes the expected and observed outcomes on key metabolic stability parameters when a metabolically vulnerable benzaldehyde-derived compound is compared with an analogue derived from this compound. The data are representative of typical results from in vitro microsomal stability assays.
| Parameter | Non-Fluorinated Analogue | 2,4,6-Trifluoro Analogue | Rationale |
| In Vitro Half-life (t½, min) | 15 | > 60 | The trifluorinated ring is electronically deactivated and sterically hindered, significantly reducing the rate of oxidative metabolism by CYP enzymes. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 115 | < 5 | Intrinsic clearance, a measure of the liver's metabolic capacity, is drastically lowered as the primary metabolic pathways on the aromatic ring are blocked.[1] |
| Primary Metabolites | Aromatic hydroxylation products (e.g., phenolic metabolites) | Minimal aromatic metabolism; metabolism shifts to other parts of the molecule, if available. | The high-energy C-F bonds are resistant to cleavage, preventing the formation of hydroxylated metabolites on the phenyl ring.[1][2] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro assay used to assess the metabolic stability of drug candidates using liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[3][4]
Objective: To determine the rate of disappearance (metabolism) of a test compound upon incubation with liver microsomes and to calculate key stability parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compound and non-fluorinated analogue
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH regenerating system (Cofactor solution)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[5][6]
-
Ice-cold stop solution (e.g., Acetonitrile containing an internal standard)
-
96-well incubation plates, incubator/shaker (37°C), centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound, analogue, and positive controls in phosphate buffer from a concentrated stock (e.g., 10 mM in DMSO).[5]
-
Thaw the liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[1]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to initiate the assay.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[1][7]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except those designated as "minus cofactor" controls.[3][7]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stop solution.[6][7] The 0-minute time point serves as the baseline concentration.
-
Once all time points are collected, seal the plate and vortex vigorously.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to precipitate the microsomal proteins.[6][7]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the negative slope of the linear regression line.[5]
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .[6][8]
-
Visualizing Metabolic Processes
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the in vitro microsomal stability assay described above.
Metabolic Pathway Comparison
This diagram illustrates how the trifluorinated ring blocks a common metabolic pathway (aromatic hydroxylation) compared to a non-fluorinated analogue.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mercell.com [mercell.com]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structures of 2,4,6-Trifluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of the crystal structures of 2,4,6-Trifluorobenzaldehyde derivatives. While a comprehensive set of publicly available crystallographic data for a series of these specific derivatives is limited, this document outlines the essential experimental protocols and data presentation standards for researchers investigating the solid-state properties of these compounds. The methodologies described are based on established practices for analogous substituted benzaldehyde (B42025) derivatives.
The study of the crystal structure of this compound and its derivatives is crucial for understanding how the trifluoro-substitution pattern influences intermolecular interactions and, consequently, the physicochemical properties of these materials. This knowledge is particularly valuable in the fields of drug design and materials science, where crystal packing can significantly impact solubility, bioavailability, and stability.
Comparative Crystallographic Data
| Compound/Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Key Intermolecular Interactions |
| This compound | C₇H₃F₃O | - | - | - | - | - | - | - | - | - | - |
| Example Derivative 1 (e.g., Schiff Base) | - | - | - | - | - | - | - | - | - | - | C-H···F, π-π stacking |
| Example Derivative 2 (e.g., Oxime) | - | - | - | - | - | - | - | - | - | - | O-H···N, C-H···O |
| Example Derivative 3 (e.g., Hydrazone) | - | - | - | - | - | - | - | - | - | - | N-H···N, C-H···π |
Experimental Protocols
The following sections detail the typical experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on established procedures for similar compounds.
Synthesis of Derivatives
1. Schiff Base Derivatives: A common method for the synthesis of Schiff base derivatives involves the condensation reaction of this compound with a primary amine.
-
Procedure: Equimolar amounts of this compound and the desired primary amine (e.g., aniline (B41778) or a substituted aniline) are dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727).
-
A catalytic amount of an acid, like acetic acid, is often added to facilitate the reaction.
-
The reaction mixture is typically refluxed for several hours.
-
The resulting Schiff base product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
-
Purification is generally achieved by recrystallization from an appropriate solvent.
2. Oxime Derivatives: Oximes are typically prepared by the reaction of an aldehyde with hydroxylamine.
-
Procedure: this compound is dissolved in a solvent mixture, often ethanol and water.
-
Hydroxylamine hydrochloride and a base, such as sodium acetate (B1210297) or sodium hydroxide, are added to the solution.
-
The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The oxime product, upon precipitation, is collected by filtration and washed with water.
-
Recrystallization from a solvent like ethanol or an ethanol/water mixture is used for purification.
3. Hydrazone Derivatives: Hydrazones are synthesized through the reaction of an aldehyde with a hydrazine (B178648) derivative.
-
Procedure: this compound and a substituted hydrazine (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) are dissolved in a suitable solvent, such as methanol or ethanol, often with a few drops of a catalytic acid.
-
The reaction is typically stirred at room temperature or gently warmed.
-
The hydrazone derivative often precipitates from the solution and can be collected by filtration.
-
The crude product is then purified by recrystallization.
Single Crystal Growth
The growth of high-quality single crystals is a critical step for X-ray diffraction analysis.
-
Method: Slow evaporation is a commonly used technique. A saturated solution of the purified derivative in a suitable solvent (or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is allowed to slowly diffuse into the solution of the compound.
Single Crystal X-ray Diffraction
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is used. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for the characterization of these derivatives and the logical relationship between molecular structure and the resulting crystal packing.
Safety Operating Guide
Navigating the Disposal of 2,4,6-Trifluorobenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4,6-Trifluorobenzaldehyde, ensuring compliance and protecting both personnel and the environment.
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste.[1][2] All waste materials, including contaminated personal protective equipment (PPE), absorbent materials, and empty containers, must be handled with care and disposed of through a licensed professional waste disposal service.[2] Adherence to national and local regulations is mandatory.
Immediate Safety and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Personnel Protection: Ensure adequate ventilation and wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[3] Avoid breathing vapors or mists.[3]
-
Containment: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the chemical.[1][4] For larger spills, prevent the material from entering drains or waterways.[5]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal.[1][4][6] Use spark-proof tools and explosion-proof equipment if necessary.[3][6]
-
Decontamination: After the spill has been cleaned up, wash the area thoroughly with soap and water.[2]
Operational Disposal Plan: A Step-by-Step Protocol
A systematic approach to waste management is key to ensuring safety and compliance.
-
Waste Segregation and Collection:
-
Storage:
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Handling of Empty Containers:
-
Empty containers should be handled in the same manner as the product itself, as they may retain chemical residues.
-
Do not reuse empty containers. They must be disposed of through the hazardous waste stream.
-
Quantitative Data and Physical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₃F₃O |
| Molecular Weight | 160.09 g/mol [8] |
| Appearance | White to Orange to Green powder to crystal |
| Boiling Point | 168 °C |
| Flash Point | 59 °C |
Note: The provided data is based on available Safety Data Sheets and chemical databases. Always refer to the specific SDS for the product in your possession.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,4,6-Trifluorobenzaldehyde
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling of 2,4,6-Trifluorobenzaldehyde (CAS No. 58551-83-0). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting, thereby minimizing risks to researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2][3] Some sources also indicate it may cause respiratory irritation (H335).[1][2] Therefore, strict adherence to recommended personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[4] For prolonged or immersive contact, consult the glove manufacturer’s chemical resistance guide. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned to protect the skin.[4] For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if aerosol generation is possible.[4] A dust mask may be appropriate for handling the solid form.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot to protect from potential spills.[4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[3]
2. Procedural Steps:
-
Before handling, thoroughly inspect all containers for damage or leaks.
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
Avoid all personal contact, including inhalation of dust or vapors.[5]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][6]
-
Wash hands thoroughly with soap and water after handling.[2][3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][5][8]
-
The substance is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[2][8]
-
Keep containers securely sealed to prevent contamination and leakage.[2][5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Procedure:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Entrust disposal to a licensed waste disposal company.[3]
-
Do not allow the chemical to enter drains or waterways.[10]
3. Spill Management:
-
Minor Spills: For small spills, clean up immediately.[2] Wear appropriate PPE and use an inert absorbent material like sand or vermiculite.[5][7] Place the absorbed material into a sealed container for disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency services.[2]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
